14-Deoxy-17-hydroxyandrographolide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14-,15-,16+,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOGEODVJJLYGW-UQZPWQSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@H]([C@H]2CCC3=CCOC3=O)CO)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Characterization of Ent-Labdane Diterpenoids from Andrographis paniculata: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of ent-labdane diterpenoids, the principal bioactive constituents of Andrographis paniculata (Burm. f.) Nees. This plant, a cornerstone of traditional medicine systems in Asia, is gaining significant attention in modern drug discovery for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The ent-labdane diterpenoids, particularly andrographolide, are major contributors to these therapeutic effects.
This document details the extraction, isolation, and structural elucidation of these compounds, presenting quantitative data and experimental protocols. Furthermore, it visualizes key experimental workflows and the signaling pathways modulated by these bioactive molecules, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Prominent Ent-Labdane Diterpenoids in Andrographis paniculata
Andrographis paniculata is a rich source of ent-labdane diterpenoids, with over 55 identified to date.[1] The most abundant and extensively studied of these is andrographolide, followed by other significant compounds such as neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and andrograpanin.[2][3] The chemical diversity of these diterpenoids, often existing as lactones and glucosides, contributes to the plant's broad spectrum of biological activities.[4][5] New ent-labdane diterpenoids continue to be discovered from this plant, highlighting its potential for yielding novel therapeutic agents.[4][5][6]
Quantitative Analysis of Major Diterpenoids
The concentration of key diterpenoids in Andrographis paniculata can vary based on factors such as the geographical origin of the plant, harvest time, and the extraction method employed.[1] High-performance liquid chromatography (HPLC) and rapid resolution liquid chromatography/time-of-flight mass spectrometry (RRLC-TOF/MS) are powerful techniques for the simultaneous quantification of these compounds.[7][8]
| Diterpenoid | Concentration Range (mg/g of extract/plant material) | Analytical Method | Reference |
| Andrographolide | 0.80 - 132 | HPLC-DAD, SFE | [2][9] |
| 14-deoxy-11,12-didehydroandrographolide | 0.70 - 13.30 | HPLC-DAD | [2] |
| Neoandrographolide | 22 - 33.42 | HPLC-DAD, SFE | [9][10] |
| Andrograpanin | - | HPLC-DAD | [2] |
Table 1: Quantitative Data of Major Ent-Labdane Diterpenoids in Andrographis paniculata
Experimental Protocols
Extraction of Ent-Labdane Diterpenoids
The initial step in characterizing these compounds is their extraction from the plant material, typically the aerial parts.[4][6] Various techniques have been optimized to efficiently extract diterpenoids, with the choice of solvent playing a critical role. Methanol has been identified as a highly effective solvent for extracting andrographolide.
Workflow for Extraction and Purification
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ent-Labdane diterpenoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diterpenoids and Flavonoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry [agris.fao.org]
- 9. Extraction of three bioactive diterpenoids from Andrographis paniculata: effect of the extraction techniques on extract composition and quantification of three andrographolides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
An In-depth Examination of the Molecular Machinery Behind a Potent Diterpenoid
Andrographolide (B1667393), a labdane (B1241275) diterpenoid lactone, is the principal bioactive compound isolated from the medicinal plant Andrographis paniculata. Renowned for its potent anti-inflammatory, antiviral, and anti-cancer properties, the demand for andrographolide in drug development is significant.[1][2] However, its production is primarily reliant on extraction from plant sources, where yields can be low and variable.[1][3] A thorough understanding of its biosynthetic pathway is therefore critical for developing metabolic engineering and synthetic biology strategies to enhance its production.[4][5] This technical guide provides a comprehensive overview of the andrographolide biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Andrographolide Biosynthetic Pathway
The construction of andrographolide is a complex process involving the coordinated action of two distinct pathways for precursor synthesis, followed by a series of cyclization and oxidation reactions to build the final intricate structure.[6]
Precursor Synthesis: The MEP and MVA Pathways
Like all terpenoids, andrographolide is assembled from the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[7] Plants possess two independent pathways for synthesizing these precursors: the cytosolic Mevalonic Acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP or DXP) pathway.[4][8] Isotopic labeling studies have confirmed that the MEP pathway is the primary source of precursors for andrographolide biosynthesis.[7][8]
The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate and involves seven enzymatic steps to produce IPP and DMAPP.[4] The MVA pathway, on the other hand, starts from acetyl-CoA.[4] While the MEP pathway is dominant, evidence suggests that cross-talk between the two pathways can occur.[6][8]
Diterpene Backbone Formation
In the plastids, Geranylgeranyl Diphosphate Synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor of all diterpenoids, geranylgeranyl diphosphate (GGPP).[9][10]
Cyclization and Tailoring Reactions
The dedicated pathway to andrographolide begins with the cyclization of the linear GGPP molecule. This is followed by a series of precise oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which decorate the diterpene scaffold to create andrographolide and its related compounds.[1]
The key steps are:
-
Scaffold Formation: A Class II diterpene synthase, ent-copalyl diphosphate synthase (ent-CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This is followed by the action of a Class I diterpene synthase, ent-kaurene (B36324) synthase (ent-KS), which was thought to be involved, but recent research has identified specific synthases that produce the labdane-related scaffold.[2]
-
Oxidative Modifications: The core scaffold undergoes a series of hydroxylations and the formation of the characteristic five-membered lactone ring. An integrated analysis of transcriptomes and metabolomes recently identified four specific cytochrome P450 enzymes that constitute the minimal set of genes for these final steps[1][11]:
-
ApCYP71D587 catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol.[1]
-
ApCYP71BE50 mediates the formation of the lactone ring, yielding andrograpanin.[1]
-
ApCYP706U5 accomplishes the C-3 hydroxylation to form 14-deoxyandrographolide.[1][11]
-
ApCYP72F1 completes the biosynthesis by mediating C-14 hydroxylation and rearrangement of the olefin bond to produce andrographolide.[1][11]
-
A related major diterpenoid, neoandrographolide (B1678159), is synthesized when a glycosyltransferase catalyzes the O-linked glucosylation of andrograpanin.[2]
Regulation of Andrographolide Biosynthesis
The production of andrographolide is tightly regulated by various internal and external factors. Plant signaling molecules, known as elicitors, play a crucial role in inducing the expression of biosynthetic genes, leading to increased metabolite accumulation.
Methyl jasmonate (MeJA), a key plant hormone involved in defense responses, has been shown to be a potent elicitor of andrographolide biosynthesis.[9] Treatment of A. paniculata cell cultures with MeJA leads to a significant upregulation of key pathway genes, including HMGS, HMGR from the MVA pathway, and DXS, DXR, ISPH, and GGPS from the MEP and downstream pathway.[9][12] This coordinated transcriptional activation results in a substantial increase in andrographolide content. Other factors such as light and nitrogen sources also influence the pathway, with light generally favoring the MEP pathway.[6][13]
Quantitative Data Summary
The concentration of andrographolide and the expression of its biosynthetic genes are highly variable, depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative findings from the literature.
Table 1: Andrographolide Content in A. paniculata
| Plant Material/Condition | Andrographolide Content (% w/w or other units) | Reference(s) |
| Leaves (general) | 2.0% - 3.0% (dry weight) | [3] |
| Whole plant (pre-flowering) | 0.81% - 1.86% | [14][15] |
| Cell culture (control) | Baseline | [9] |
| Cell culture (+ 5 µM MeJA, 24h) | 5.25-fold increase over control | [9][12] |
| Adventitious roots (light, elicited) | 4.29-fold increase over control | [6] |
| Various Indian ecotypes | 1.83% - 3.19% (w/w) | [16] |
Table 2: Gene Expression Changes in Response to Elicitation
| Gene | Treatment | Fold Change in Expression | Reference(s) |
| ApNAC02 | Abscisic Acid (ABA) | 9.6-fold increase | [4] |
| ApNAC02 | Methyl Jasmonate (MeJA) | 1.9-fold increase | [4] |
| hmgs, hmgr, dxs, dxr, isph, ggps | 5 µM MeJA (24h) | Significant upregulation | [9] |
Key Experimental Protocols
Elucidating the andrographolide biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are protocols for fundamental experiments.
Heterologous Expression and Functional Characterization of Biosynthetic Genes
This protocol is used to confirm the function of a candidate gene (e.g., a CYP450) by expressing it in a host organism that does not natively produce the target compounds.
Objective: To produce a recombinant enzyme and test its catalytic activity on a putative substrate.
Methodology:
-
Gene Cloning:
-
Isolate total RNA from A. paniculata leaves, a primary site of andrographolide synthesis.[17]
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the target gene (e.g., ApCYP72F1) using PCR with gene-specific primers.
-
Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae WAT11).
-
Grow the culture to mid-log phase and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).
-
-
Enzyme Preparation:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) and prepare a microsomal fraction by ultracentrifugation, as P450s are often membrane-bound.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM HEPES, pH 7.2), the microsomal fraction containing the enzyme, the putative substrate (e.g., 14-deoxyandrographolide), and a required cofactor (e.g., NADPH).[18]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).[18]
-
-
Product Analysis:
-
Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction product by comparing its mass spectrum and retention time with an authentic standard of andrographolide.[18]
-
Quantification of Andrographolide by HPLC
This protocol provides a standard method for accurately measuring the amount of andrographolide in plant extracts.
Objective: To quantify the andrographolide content in a sample.
Methodology:
-
Sample Preparation:
-
Dry the plant material (e.g., leaves) at a controlled temperature and grind it into a fine powder.
-
Perform a solvent extraction of a known mass of the powder, typically using methanol (B129727), via sonication or reflux.[16]
-
Filter the extract and, if necessary, pass it through a solid-phase extraction (SPE) column to remove interfering compounds.
-
Dilute the final extract to a known volume with the mobile phase.
-
-
HPLC Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 65:35 v/v).[14][15]
-
Flow Rate: 1.0 - 1.5 mL/min.[14]
-
Detection Wavelength: ~223 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of a pure andrographolide standard.
-
Inject the prepared sample extract into the HPLC system.
-
Identify the andrographolide peak in the sample chromatogram based on its retention time compared to the standard.[15]
-
Calculate the concentration of andrographolide in the sample by comparing its peak area to the calibration curve.
-
Conclusion and Future Outlook
The biosynthetic pathway of andrographolide, from its primary metabolic precursors to the final intricate diterpenoid lactone, is now largely understood, culminating in the recent landmark identification of the key late-stage P450 enzymes.[1][11] This knowledge provides a definitive roadmap for metabolic engineering. Future research will likely focus on the transcriptional regulation of the pathway, the transport and storage of these compounds within the plant, and the application of synthetic biology to reconstitute the entire pathway in microbial hosts like Saccharomyces cerevisiae or Escherichia coli.[10] Such efforts promise to create sustainable, high-yield production platforms for andrographolide and its valuable derivatives, overcoming the limitations of agricultural sourcing and paving the way for new therapeutic applications.
References
- 1. Completing the Biosynthesis of the Clinically Important Diterpenoid Andrographolide in Andrographis Paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The genome of the medicinal plant Andrographis paniculata provides insight into the biosynthesis of the bioactive diterpenoid neoandrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Andrographolide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Jasmonate-induced biosynthesis of andrographolide in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Nitrogen Sources Reprogram Carbon and Nitrogen Metabolism to Promote Andrographolide Biosynthesis in Andrographis paniculata (Burm.f.) Nees Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative HPLC Analysis of Andrographolide in Andrographis Paniculata at Two Different Stages of Life Cycle of Plant | Semantic Scholar [semanticscholar.org]
- 16. Quantification and Standardization of Andrographolide in Andrographis Paniculata Samples by Validated RP-HPLC and HPTLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide on 14-Deoxy-17-hydroxyandrographolide
Introduction
14-Deoxy-17-hydroxyandrographolide is an ent-labdane diterpenoid isolated from the aerial parts of Andrographis paniculata, a medicinal plant commonly known as "King of Bitters".[1][2] This compound belongs to a class of natural products that have garnered significant interest from the scientific community for their diverse biological activities. As a derivative of andrographolide (B1667393), the major bioactive constituent of A. paniculata, this compound is a subject of research for its potential pharmacological applications. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its study, and relevant biological context for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.
| Property | Data | Reference(s) |
| Molecular Formula | C₂₀H₃₂O₅ | [2][3] |
| Molecular Weight | 352.47 g/mol | [2][3][4] |
| CAS Number | 869384-82-7 | [1][2][3] |
| IUPAC Name | 4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | [3] |
| Synonyms | 14-Deoxy-17β-hydroxyandrographolide, HY-N1488 | [1][3] |
| InChIKey | LMOGEODVJJLYGW-UQZPWQSVSA-N | [3] |
| SMILES | C[C@@]12CC--INVALID-LINK--CO)(C)CO">C@HO | [2][3] |
| Solubility | Soluble in DMSO (10 mM), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), and Acetone. | [2][4] |
| Computed Properties | XLogP3: 2.8 | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication of scientific findings and further investigation. While specific protocols for this compound are not extensively published, the following sections describe standard methods used for the isolation and analysis of its close analogue, 14-deoxy-11,12-didehydroandrographolide (B31429), from Andrographis paniculata. These protocols are directly applicable for the study of the target compound.
Isolation and Purification
The following protocol outlines a representative method for extracting and isolating diterpenoids from A. paniculata.
a. Plant Material Extraction:
-
Dry the leaves of A. paniculata and grind them into a fine powder.[5]
-
Perform successive extraction of the powdered material (e.g., 200 g) using a Soxhlet apparatus with methanol (B129727) as the solvent.[5]
-
Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator.[5]
-
Treat the concentrated extract with charcoal to remove pigments and other impurities.[5]
b. Chromatographic Separation:
-
Subject the charcoal-treated methanolic extract to column chromatography on a silica (B1680970) gel column (e.g., Merck, 60:120 mesh).[5]
-
Elute the column with a gradient of hexane (B92381) and ethyl acetate of increasing polarity.[5] For the related compound 14-deoxy-11,12-didehydroandrographolide, it elutes in fractions with a hexane:ethyl acetate ratio of 35:65.[5]
-
Collect the fractions and monitor them using thin-layer chromatography (TLC).
-
Combine the fractions containing the target compound and perform re-crystallization using a suitable solvent mixture (e.g., chloroform:methanol) to obtain the pure compound.[5]
Characterization and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of diterpenoids.
a. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-VIS spectrophotometric detector is used.[6]
-
Column: A Phenomenex Gemini C18 octadecyl silane (B1218182) (ODS) column (5 µm, 250 × 4.6 mm) is suitable for separation.[6][7]
-
Mobile Phase: An isocratic mobile phase can be used, consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.03 M potassium dihydrogen orthophosphate adjusted to pH 3 with phosphoric acid) in a 60:40 ratio.[6][7]
-
Flow Rate: A flow rate of 0.5 mL/min is typically employed.[7]
-
Detection: The elutes are monitored at a UV wavelength of 235 nm.[7]
-
Injection Volume: A 20 µL aliquot of the sample solution is injected into the system.[6]
b. Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of the isolated pure compound, dissolve it in 10 mL of methanol, and sonicate for 5 minutes. Further dilute this stock to a working concentration (e.g., 0.1 mg/mL) with methanol and filter through a 0.2 µm syringe filter before injection.[5]
-
Plant Extract Solution: Accurately weigh 10 mg of the crude plant extract, dissolve it in 10 mL of methanol, and sonicate for 5 minutes before filtering.[5]
Visualization of Experimental Workflow
The logical flow from raw plant material to a purified, characterized compound is a critical process in natural product chemistry. The following diagram illustrates a typical workflow for the isolation and analysis of diterpenoids like this compound from Andrographis paniculata.
Biological Context and Related Research
While specific signaling pathways for this compound are not yet fully elucidated, research on its close analogues provides valuable insights. For instance, the related compound 14-deoxy-11,12-didehydroandrographolide has been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.[8][9] It has also been investigated for its potential in ameliorating glucose intolerance by activating the LKB1/AMPKα/TBC1D1/GLUT4 signaling pathway in skeletal muscle.[10] Furthermore, various analogues have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating that the andrographolide scaffold is a promising starting point for drug discovery.[11][12] These findings suggest that this compound may also exhibit interesting biological activities worthy of further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | C20H32O5 | CID 11631693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 14-Deoxyandrographolide | CAS:4176-97-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 14-Deoxy-11,12-Didehydroandrographolide Ameliorates Glucose Intolerance Enhancing the LKB1/AMPK[Formula: see text]/TBC1D1/GLUT4 Signaling Pathway and Inducing GLUT4 Expression in Myotubes and Skeletal Muscle of Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 14-Deoxy-17-hydroxyandrographolide and Its Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of 14-Deoxy-17-hydroxyandrographolide, an ent-labdane diterpenoid isolated from Andrographis paniculata, and its structurally related derivatives. While specific quantitative data for the titular compound is limited in publicly available literature, this document summarizes the significant findings from in vitro studies on its closely related analogues, focusing on anticancer and anti-inflammatory activities. Detailed experimental protocols for key assays, quantitative data on cytotoxic effects against various cancer cell lines, and mechanistic insights into the underlying signaling pathways, including NF-κB and p53, are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents derived from natural products.
Introduction
Andrographis paniculata (Burm. f.) Nees, commonly known as the "King of Bitters," is a medicinal plant with a long history of use in traditional Asian medicine. Its therapeutic properties are largely attributed to a class of bioactive compounds known as diterpenoid lactones. Andrographolide (B1667393) is the most abundant and well-studied of these compounds. This compound is a naturally occurring analogue of andrographolide and serves as a key intermediate in the semi-synthesis of various derivatives with enhanced pharmacological profiles. This guide focuses on the preliminary biological evaluation of this compound and its synthetic derivatives, with a primary emphasis on their potential as anticancer and anti-inflammatory agents.
Anticancer Activity
The anticancer potential of andrographolide derivatives is a major area of investigation. Preliminary screenings have demonstrated that modifications at various positions of the andrographolide scaffold can lead to compounds with potent cytotoxic activity against a range of human cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic activity of various derivatives of this compound against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| C-17 p-methoxy phenyl ester analog (8s) | A549 | Lung Carcinoma | 6.6 | [1] |
| C-17 p-methoxy phenyl ester analog (8s) | PC-3 | Prostate Carcinoma | 5.9 | [1] |
| Compound 9s (a C-17 ester derivative) | A549 | Lung Carcinoma | 3.5 | [1] |
| Compound 13b (a 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivative) | HCT-116 | Human Colon Cancer | 7.32 | |
| Compound 6e (a 19-silylether-7-acetyl-12-amino-14-deoxyandrographolide analogue) | MCF-7 | Breast Cancer | 2.93 | [2] |
| 15-p-chlorobenzylidene-14-deoxy-11,12-didehydro-3,19-dinicotinateandrographolide (11c) | - | α-glucosidase inhibition | 6 | [3] |
Note: The specific structures of compounds 8s, 9s, 13b, 6e, and 11c are detailed in the cited literature. The data highlights the potential for enhancing cytotoxic activity through structural modification of the parent compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cell viability and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, PC-3, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Mechanistic Insights: Signaling Pathways
Several studies on andrographolide and its derivatives suggest that their anticancer activity is mediated through the induction of apoptosis via a p53-dependent pathway.[4][5][6][7][8] The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. Upon activation by cellular stress, such as DNA damage induced by a cytotoxic compound, p53 can transcriptionally activate pro-apoptotic genes like Bax and down-regulate anti-apoptotic genes like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: p53-Dependent Apoptotic Pathway.
Anti-inflammatory Activity
Andrographolide and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS (from E. coli)
-
Test compounds
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A and 50 µL of Part B to the supernatant and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Mechanistic Insights: NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as LPS or TNF-α, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators like iNOS, COX-2, and various cytokines. Andrographolide and its derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[9][10][11][12][13]
Caption: NF-κB Signaling Pathway Inhibition.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the preliminary in vitro screening of novel compounds for anticancer activity.
Caption: In Vitro Anticancer Screening Workflow.
Conclusion and Future Directions
The preliminary biological screening of derivatives of this compound indicates significant potential for the development of novel anticancer and anti-inflammatory agents. The cytotoxic and anti-inflammatory activities appear to be mediated, at least in part, through the modulation of the p53 and NF-κB signaling pathways, respectively.
Future research should focus on:
-
The comprehensive biological screening of this compound itself to establish a baseline for structure-activity relationship studies.
-
Synthesis of a broader range of derivatives to optimize potency and selectivity.
-
In-depth mechanistic studies to fully elucidate the molecular targets of the most promising lead compounds.
-
In vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models of cancer and inflammation.
This technical guide provides a foundation for further research and development of this promising class of natural product derivatives. The presented data and protocols can aid in the rational design and evaluation of new therapeutic candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and cytotoxic activity of new 7-acetoxy-12-amino-14-deoxy andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide Induces Apoptosis of C6 Glioma Cells via the ERK-p53-Caspase 7-PARP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide sensitizes cancer cells to TRAIL-induced apoptosis via p53-mediated death receptor 4 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Andrographolide Enhances TRAIL-Induced Apoptosis via p53-Mediated Death Receptors Up-Regulation and Suppression of the NF-кB Pathway in Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide enhances 5-fluorouracil-induced apoptosis via caspase-8-dependent mitochondrial pathway involving p53 participation in hepatocellular carcinoma (SMMC-7721) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Evolving Landscape of Andrographolide: A Technical Guide to the Discovery of Novel Derivatives from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Andrographolide (B1667393), a labdane (B1241275) diterpenoid originally isolated from the plant Andrographis paniculata, has long been a subject of intense scientific scrutiny due to its broad spectrum of biological activities.[1][2][3] This versatile natural product has demonstrated anti-inflammatory, antiviral, anticancer, and other therapeutic properties, making it a promising scaffold for drug discovery.[4][5][6] However, challenges such as poor solubility and bioavailability have spurred the exploration of novel andrographolide derivatives with enhanced pharmacological profiles. This technical guide delves into the discovery of these novel derivatives from natural sources, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Newly Discovered Andrographolide Derivatives and Their Biological Activities
Recent research has unveiled a plethora of novel andrographolide derivatives with potent and specific biological activities. These discoveries have expanded the therapeutic potential of this natural product far beyond its traditional uses. The following tables summarize the quantitative data for some of the most promising recently discovered derivatives.
| Derivative Name | Natural Source/Synthesis Method | Biological Activity | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| Anti-inflammatory Derivatives | ||||
| AL-2, AL-3, AL-4 | Conjugation with anti-inflammatory and anti-bacterial groups | Anti-inflammatory | Increased cell viability and inhibited nitric oxide (NO) release in LPS-induced RAW 264.7 cells. Specific IC₅₀ values not provided in the abstract. | [3] |
| Antiviral Derivatives | ||||
| ZAF-47 | Quinolinoxy-andrographolide derivative | Anti-Enterovirus A71 (EV-A71) | Potent anti-EV-A71 activity with low cytotoxicity. Specific IC₅₀/EC₅₀ values require consulting the full paper. | [7] |
| 3-nitrobenzylidene derivative 6 | Semisynthetic | Anti-HIV | Higher in vitro anti-HIV activity compared to andrographolide. | [8] |
| 2',6'-dichloro-nicotinoyl ester derivative 9 | Semisynthetic | Anti-HIV | Higher Therapeutic Index compared to andrographolide. | [8] |
| Compound 5i | Semisynthetic | Anti-HIV | TI > 51 | [9] |
| Anticancer Derivatives | ||||
| 3,19-(2-chlorobenzylidene)andrographolide (5) | Semisynthetic | Cytotoxic against various cancer cell lines | Potent growth inhibition against MCF-7 (breast) and HCT-116 (colon) cancer cells. | [10] |
| 3,19-(3-chlorobenzylidene)andrographolide (6) | Semisynthetic | Cytotoxic against various cancer cell lines | Potent growth inhibition against MCF-7 (breast) and HCT-116 (colon) cancer cells. | [10] |
| AG-4 | Semisynthetic | Pro-apoptotic in human leukemia cells | Induces apoptosis in U937 cells. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and evaluation of novel andrographolide derivatives.
Isolation and Purification of Andrographolide from Andrographis paniculata
A common procedure for the isolation of the parent compound, andrographolide, is crucial before synthetic modifications can be made.
-
Extraction:
-
Air-dried and powdered leaves of Andrographis paniculata are subjected to cold maceration using a 1:1 mixture of dichloromethane (B109758) and methanol.[12]
-
The mixture is left to stand for a specified period (e.g., 48-72 hours) with occasional shaking.
-
The extract is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[12]
-
-
Purification:
-
The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol).
-
Andrographolide is then crystallized directly from the solution. Recrystallization from a solvent system like methanol-water can be performed to enhance purity.[12]
-
The purity of the isolated andrographolide is confirmed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (IR, UV, Mass Spectrometry).[12]
-
General Procedure for the Synthesis of Novel Andrographolide Derivatives
The following is a generalized workflow for the chemical modification of andrographolide. Specific reaction conditions will vary depending on the desired derivative.
Workflow for the synthesis and screening of novel andrographolide derivatives.
Cytotoxicity and Apoptosis Assays
These assays are fundamental in determining the anticancer potential of the newly synthesized derivatives.
-
MTT Assay for Cell Viability:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2) are seeded in 96-well plates and allowed to adhere overnight.[13][14]
-
Cells are then treated with various concentrations of the andrographolide derivatives for a specified period (e.g., 24, 48 hours).[13][14]
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[13]
-
Following another incubation period, the formazan (B1609692) crystals formed are dissolved in a suitable solvent (e.g., DMSO or isopropanol).[10][13]
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.[10]
-
-
Annexin (B1180172) V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis:
-
Cells are treated with the test compounds as in the MTT assay.
-
After treatment, both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).
-
Cells are then resuspended in an annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[14]
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
-
Caspase Activity Assay:
Anti-EV-A71 Activity Assay
-
Immunofluorescence-based Phenotypic Screen:
-
RD (rhabdomyosarcoma) cells are seeded in 96-well plates.
-
Cells are infected with EV-A71 and simultaneously treated with the andrographolide derivatives.[1]
-
After incubation, cells are fixed and permeabilized.
-
The cells are then stained with an anti-EV-A71 antibody (e.g., FITC-conjugated) and a nuclear stain (e.g., DAPI).[1]
-
The percentage of infected cells is determined using a high-content imaging system.[1]
-
-
Plaque Reduction Assay:
-
Confluent cell monolayers are infected with a known titer of EV-A71.
-
The virus is allowed to adsorb, and then the cells are overlaid with a medium containing various concentrations of the test compounds and agarose.
-
After incubation to allow plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is determined.
-
Anti-HIV Activity Assay
-
TZM-bl Cell-Based Assay:
-
TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are used.[8]
-
The cells are infected with HIV-1 in the presence or absence of the andrographolide derivatives.[8]
-
After incubation, the cells are lysed, and luciferase activity is measured. A reduction in luciferase activity indicates inhibition of HIV-1 entry and replication.[8]
-
Signaling Pathways
A significant body of research has demonstrated that andrographolide and its derivatives exert many of their biological effects through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and cell survival.
NF-κB Signaling Pathway and Intervention by Andrographolide Derivatives
The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines and pathogens. This leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Andrographolide and its derivatives have been shown to inhibit this pathway at multiple points.
Modulation of the NF-κB signaling pathway by andrographolide derivatives.
Conclusion
The discovery of novel andrographolide derivatives from natural sources, coupled with innovative synthetic modifications, continues to expand the therapeutic potential of this remarkable natural product. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals working to harness the power of andrographolide and its analogs. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their efficacy in preclinical and clinical settings for a range of diseases.
References
- 1. Discovery of Novel Andrographolide Derivatives as Antiviral Inhibitors against Human Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Andrographolide Derivatives as Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Anti-Enterovirus A71 Compounds Discovered by Repositioning Antivirals from the Open-Source MMV Pandemic Response Box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a novel EV-A71 monoclonal antibody for monitoring vaccine potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Andrographolide Compounds: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide (B1667393), a labdane (B1241275) diterpenoid and the principal bioactive component of Andrographis paniculata, has garnered significant scientific interest for its broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and immunomodulatory effects. This technical guide delineates the fundamental mechanisms of action of andrographolide, focusing on its molecular interactions and modulation of key signaling pathways. Through a comprehensive review of preclinical and clinical studies, this document aims to provide a detailed understanding for researchers and professionals in drug development.
Introduction
Andrographolide's therapeutic potential stems from its ability to interact with a multitude of cellular targets, thereby influencing various physiological and pathological processes. Its chemical structure, characterized by a γ-lactone ring, is crucial for its biological activity, particularly its covalent interactions with target proteins. This guide will explore the core pathways through which andrographolide exerts its effects, with a focus on its anti-inflammatory and anti-cancer properties.
Anti-inflammatory Mechanisms
The most well-characterized mechanism of andrographolide is its potent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.
Inhibition of NF-κB Signaling
Andrographolide covalently modifies the p50 subunit of the NF-κB complex, preventing its DNA binding and subsequent transcription of pro-inflammatory genes. This modification occurs through a Michael addition reaction between the α,β-unsaturated lactone of andrographolide and cysteine residues on target proteins. Specifically, andrographolide has been shown to target Cys62 of p50.
Furthermore, andrographolide can inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory IκBα protein. By preventing IκBα degradation, andrographolide ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.
Caption: Andrographolide's inhibition of the NF-κB signaling pathway.
Activation of Nrf2 Pathway
Andrographolide is also a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. It reacts with cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Andrographolide-mediated activation of the Nrf2 antioxidant pathway.
Anti-cancer Mechanisms
Andrographolide exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell cycle regulation, apoptosis, and angiogenesis.
Cell Cycle Arrest
Andrographolide has been demonstrated to induce cell cycle arrest at the G1/S and G2/M phases in various cancer cell lines. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. For instance, andrographolide can upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and downregulate the expression of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (e.g., CDK4, CDK2).
Induction of Apoptosis
Andrographolide triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Andrographolide can induce mitochondrial dysfunction by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.
-
Extrinsic Pathway: Andrographolide can upregulate the expression of death receptors like Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors, sensitizing cancer cells to apoptosis.
Caption: Andrographolide's induction of apoptosis via intrinsic and extrinsic pathways.
Quantitative Data Summary
| Pathway/Process | Target Molecule | Effect of Andrographolide | Cell Line/Model | IC50/EC50 | Reference |
| Inflammation | NF-κB (p50) | Covalent modification, inhibition of DNA binding | Macrophages | ~5-10 µM | |
| IKK | Inhibition of kinase activity | Various | ~10-20 µM | ||
| Nrf2 | Activation, nuclear translocation | Various | ~2.5-5 µM | ||
| Cancer | Cyclin D1/CDK4 | Downregulation | Colon cancer cells | ~10-50 µM | |
| Bax/Bcl-2 Ratio | Increase | Leukemia cells | ~5-15 µM | ||
| Caspase-3 | Activation | Breast cancer cells | ~10-30 µM |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
Objective: To determine the effect of andrographolide on the DNA-binding activity of NF-κB.
Methodology:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells (e.g., RAW 264.7 macrophages) stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of andrographolide.
-
Probe Labeling: An oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in the presence of andrographolide indicates inhibition of NF-κB binding.
Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).
Western Blot Analysis for Nrf2 Activation
Objective: To assess the effect of andrographolide on the nuclear translocation of Nrf2.
Methodology:
-
Cell Treatment and Fractionation: Cells are treated with andrographolide for various time points. Cytoplasmic and nuclear fractions are then separated using a commercial kit.
-
Protein Quantification: Protein concentration in each fraction is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each fraction are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Nrf2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the Nrf2 band intensity in the nuclear fraction indicates activation. Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.
Conclusion
Andrographolide exhibits a multi-targeted mechanism of action, with its primary effects mediated through the covalent modification of key signaling proteins. Its ability to concurrently inhibit pro-inflammatory pathways like NF-κB and activate cytoprotective pathways such as Nrf2 underscores its therapeutic potential for a wide range of diseases. The induction of cell cycle arrest and apoptosis in cancer cells further highlights its promise in oncology. Future research should focus on the clinical translation of these findings and the development of andrographolide analogs with improved pharmacokinetic and pharmacodynamic profiles.
Methodological & Application
Application Notes & Protocols for Quantification of 14-Deoxy-17-hydroxyandrographolide via HPLC
Introduction
14-Deoxy-17-hydroxyandrographolide is a labdane (B1241275) diterpenoid found in Andrographis paniculata. As with other andrographolides, there is growing interest in its pharmacological properties, necessitating reliable analytical methods for its quantification in various matrices, including plant extracts, formulations, and biological samples. HPLC coupled with UV detection is a robust and widely used technique for the analysis of these compounds.
This document outlines a recommended HPLC protocol, including sample preparation, chromatographic conditions, and validation parameters, derived from successful methods for quantifying andrographolide (B1667393) and its analogues.
Proposed HPLC Method
This proposed method is based on common parameters found in the analysis of andrographolides and is expected to provide a good starting point for method development and validation for this compound.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is the standard choice for separating andrographolides. A common specification is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically effective. To improve peak shape and resolution, a small amount of acid, such as formic acid or phosphoric acid, can be added to the aqueous phase.
-
Proposed Isocratic Mobile Phase: Acetonitrile:Water (40:60, v/v)
-
Proposed Gradient Mobile Phase: Start with a lower concentration of organic solvent (e.g., 30% acetonitrile) and gradually increase to a higher concentration (e.g., 70% acetonitrile) over 20-30 minutes.
-
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 25°C or 30°C, is crucial for reproducible results.
-
Detection: UV detection at a wavelength between 205 nm and 230 nm is suitable for andrographolides. A photodiode array (PDA) detector is recommended to assess peak purity.
Experimental Protocols
Below are detailed protocols for sample preparation and analysis.
1. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in HPLC-grade methanol or acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
2. Sample Preparation (from Plant Material):
-
Dry the plant material (Andrographis paniculata) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder.
-
Accurately weigh about 1 gram of the powdered sample into a flask.
-
Add a suitable volume of extraction solvent (e.g., 50 mL of methanol).
-
Extract the sample using ultrasonication for 30-60 minutes or by reflux extraction.
-
Allow the extract to cool and then filter it through a 0.45 µm syringe filter into an HPLC vial.
-
If the concentration of the analyte is expected to be high, the sample may need to be diluted with the mobile phase before injection.
3. HPLC Analysis Workflow:
Caption: HPLC analysis workflow for this compound.
4. Method Validation:
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations and assessing the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Quantitative Data for Andrographolide Analogues
The following table summarizes typical validation parameters from published HPLC methods for the quantification of andrographolide and its analogues. These values can serve as a benchmark for the development and validation of a method for this compound.
| Parameter | Andrographolide | 14-Deoxy-11,12-didehydroandrographolide | Neoandrographolide | 14-Deoxyandrographolide |
| Linearity Range (µg/mL) | 5 - 100 | 12.5 - 200[1] | 5 - 100 | 5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[1] | > 0.999 | > 0.999 |
| LOD (µg/mL) | ~0.1 | 0.864[1] | ~0.2 | ~0.15 |
| LOQ (µg/mL) | ~0.3 | 2.617[1] | ~0.6 | ~0.5 |
| Recovery (%) | 98 - 102 | 97 - 103 | 98 - 103 | 97 - 102 |
| Precision (RSD %) | < 2 | < 2[1] | < 2 | < 2 |
Signaling Pathways and Logical Relationships
The quantification of this compound is a critical step in various research and development phases. The logical relationship from initial research to quality control is depicted in the following diagram.
Caption: Role of quantification in the drug development pipeline.
Conclusion
The proposed HPLC method provides a solid foundation for the quantification of this compound. Researchers should perform a thorough method development and validation to ensure the method is suitable for its intended purpose. The provided protocols and data for analogous compounds will be valuable in this process. The successful implementation of a robust analytical method is essential for the continued research and potential therapeutic application of this compound.
References
Application Notes and Protocols for LC-MS/MS Analysis of Andrographolide and its Metabolites in Plasma
FOR IMMEDIATE RELEASE
A Sensitive and Robust LC-MS/MS Method for the Quantitative Analysis of Andrographolide (B1667393) and its Metabolites in Plasma
Audience: Researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic profiling of andrographolide.
Introduction
Andrographolide, a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, is a compound of significant interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the sensitive and selective quantification of andrographolide and its primary metabolites in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow for the analysis of andrographolide and its metabolites in plasma is depicted below.
References
Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 14-Deoxy-17-hydroxyandrographolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, and its derivatives have garnered significant attention in oncology research due to their potent anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of 14-deoxy-17-hydroxyandrographolide derivatives and the evaluation of their anticancer activities. The protocols cover synthetic procedures, cytotoxicity assessment against common cancer cell lines, and mechanistic studies focusing on key signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the compounds' mechanisms of action.
Introduction
Andrographolide and its semi-synthetic derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] Modifications of the andrographolide scaffold, particularly at the C-14 and C-17 positions, have been explored to enhance potency and selectivity against cancer cells. The this compound backbone represents a promising pharmacophore for the development of novel anticancer agents. These derivatives have been shown to inhibit the proliferation of various cancer cell lines, including lung, prostate, breast, and colon cancers.[2] Their mechanism of action often involves the modulation of critical cellular signaling pathways that regulate cell growth, survival, and apoptosis.[1]
Data Presentation
The anticancer activity of synthesized this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize the cytotoxic activities of representative derivatives.
Table 1: Anticancer Activity of C-17 Ester Derivatives of 14-Deoxy-11,12-didehydroandrographolide (B31429)
| Compound | Modification | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference |
| 8s | C-17 p-methoxy phenyl ester | 6.6 | 5.9 | >20 | >20 | [2] |
| 9s | C-17 p-methoxy phenyl ester (deprotected) | 3.5 | >20 | 14.6 | >20 | [2] |
| 8u | C-17 phenylacetyl ester | - | - | - | - | [2] |
| 8w | C-17 aliphatic ester | - | - | - | - | [2] |
| 8x | C-17 aliphatic ester | - | - | - | - | [2] |
| 8y | C-17 aliphatic ester | - | - | - | - | [2] |
Note: "-" indicates data not explicitly provided in the cited source.
Table 2: Anticancer Activity of Other 14-Deoxyandrographolide Derivatives
| Compound | Modification | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| 13b | 1,2-didehydro-7-hydroxy-3-ox | 7.32 | - | [3] |
| 9d | 19-oic acid derivative | 1.18 | - | [4] |
| 9b | 19-oic acid derivative | - | 6.28 | [4] |
| 6e | 19-silylether-7-acetyl-12-amino | - | 2.93 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general multi-step synthesis starting from andrographolide.
Step 1: Preparation of 14-Deoxy-11,12-didehydroandrographolide (2) [1]
-
To a solution of andrographolide (1) in pyridine, add activated aluminum oxide (Al₂O₃).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the Al₂O₃.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., ethyl acetate/hexane) to afford 14-deoxy-11,12-didehydroandrographolide (2).
Step 2: Epoxidation of the Exocyclic Double Bond (Compound 3) [1]
-
Dissolve compound 2 in dichloromethane (B109758) (DCM).
-
Add m-chloroperbenzoic acid (m-CPBA) portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 8-epoxy-14-deoxy-11,12-didehydroandrographolide (3).
Step 3: Epoxide Ring Opening to form this compound Intermediate (4) [1]
-
Dissolve the epoxy derivative (3) in DCM.
-
Add a catalytic amount of sulfuric acid (H₂SO₄) at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the this compound intermediate (4).
Step 4: Derivatization at the C-17 Hydroxyl Group (e.g., Esterification) [1]
-
To a solution of the this compound intermediate (4), the desired carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in DCM, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired C-17 ester derivative.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-3, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by the derivatives.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis
This protocol is for determining the effect of the derivatives on the cell cycle progression.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized derivatives at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Andrographolide and its derivatives have been reported to exert their anticancer effects by modulating several key signaling pathways.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Caption: Modulation of MAPK signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of this compound derivatives.
Caption: General experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 14-Deoxy-17-hydroxyandrographolide Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-cancer efficacy of 14-Deoxy-17-hydroxyandrographolide, a derivative of andrographolide (B1667393), using the human breast adenocarcinoma cell line MCF-7 and the human colorectal carcinoma cell line HCT-116. The protocols outlined below detail standard assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Introduction
This compound is an ent-labdane diterpenoid compound isolated from Andrographis paniculata.[1][2] Andrographolide and its derivatives have demonstrated a range of biological activities, including anti-cancer properties.[3][4][5][6] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4][7][8][9][10][11] While specific data for this compound is emerging, the study of related 14-deoxy-andrographolide derivatives provides a strong rationale for investigating its efficacy in cancer models such as MCF-7 and HCT-116. Research on analogous compounds suggests that HCT-116 cells may exhibit greater sensitivity to these derivatives than MCF-7 cells.[3][9]
Data Presentation: Efficacy of Andrographolide Derivatives
Quantitative data for this compound is not extensively available in public literature. The following tables summarize the cytotoxic effects of closely related andrographolide derivatives on MCF-7 and HCT-116 cell lines to provide a comparative baseline.
Table 1: Cytotoxicity of Andrographolide Derivatives against HCT-116 Cells
| Compound | IC50 (µM) | Exposure Time | Assay | Reference |
| 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide (Compound 13b) | 7.32 | Not Specified | Not Specified | [3][9] |
| Andrographolide | Dose-dependent | 24, 48, 72h | MTT | [7][8] |
Table 2: Cytotoxicity of Andrographolide Derivatives against MCF-7 Cells
| Compound | IC50 (µM) | Exposure Time | Assay | Reference |
| Andrographolide | 61.11 | 24h | MTT | [5] |
| Andrographolide | 36.9 | 48h | MTT | [5] |
| 7-acetoxy-12-amino-14-deoxyandrographolide derivative (Compound 6e) | 2.93 | Not Specified | Not Specified | [12] |
Experimental Protocols
Cell Culture and Maintenance
MCF-7 Cells:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.
HCT-116 Cells:
-
Media: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MCF-7 or HCT-116 cells
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO, then diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 or HCT-116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
MCF-7 or HCT-116 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Experimental workflow for assessing the efficacy of this compound.
Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.
References
- 1. This compound | C20H32O5 | CID 11631693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling [mdpi.com]
- 7. Andrographolide Induces Apoptosis and Cell Cycle Arrest through I...: Ingenta Connect [ingentaconnect.com]
- 8. Andrographolide Induces Apoptosis and Cell Cycle Arrest through Inhibition of Aberrant Hedgehog Signaling Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity evaluation of 7-oxygen-substituted and 8,17-epoxydized 1,2-didehydro-3-ox-14-deoxyandrographolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxic activity of new 7-acetoxy-12-amino-14-deoxy andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Site-Selective Synthesis of C-17 Ester Derivatives of Andrographolide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties. However, its clinical application is often limited by poor bioavailability and solubility. To address these limitations and enhance its therapeutic efficacy, synthetic modifications of the andrographolide scaffold are actively being explored. Site-selective esterification, particularly at the C-17 hydroxyl group, has emerged as a promising strategy to generate novel derivatives with improved anticancer activity.[1][2][3] This document provides detailed application notes and protocols for the multi-step, site-selective synthesis of C-17 ester derivatives of andrographolide, along with an overview of their mechanism of action.
Data Presentation: Anticancer Activity of C-17 Ester Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative C-17 ester derivatives of andrographolide against various human cancer cell lines.
| Compound | Derivative Type | A549 (Lung Carcinoma) IC₅₀ (µM) | PC-3 (Prostate Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Carcinoma) IC₅₀ (µM) | HCT-116 (Colon Carcinoma) IC₅₀ (µM) | Reference |
| Andrographolide (1) | Parent Compound | >50 | >50 | >50 | >50 | [1][2][3] |
| 8s | C-17 p-methoxy phenyl ester (protected) | 6.6 | 5.9 | - | - | [1][2][3] |
| 8u | C-17 phenyl acetyl ester (protected) | - | - | - | - | [1] |
| 9s | C-17 p-methoxy phenyl ester (deprotected) | 3.5 | - | - | - | [1][2][3] |
Note: The "protected" derivatives refer to compounds where the C-3 and C-19 hydroxyl groups are protected as a benzylidene acetal (B89532). The "deprotected" derivatives have free hydroxyl groups at these positions.
Experimental Workflow and Protocols
The site-selective synthesis of C-17 ester derivatives of andrographolide is a multi-step process designed to chemically differentiate the various hydroxyl groups present in the parent molecule. The general workflow involves:
-
Conversion of andrographolide to an intermediate with a free C-17 hydroxyl group.
-
Protection of the C-3 and C-19 hydroxyl groups.
-
Esterification of the C-17 hydroxyl group.
-
(Optional) Deprotection of the C-3 and C-19 hydroxyl groups.
A visual representation of this experimental workflow is provided below.
Caption: Synthetic workflow for site-selective C-17 esterification of andrographolide.
Protocol 1: Synthesis of 14-Deoxy-11,12-didehydroandrographolide (B31429) (2)
This initial step involves the dehydration of andrographolide to form a key intermediate.
Materials:
-
Andrographolide (1)
-
Activated aluminum oxide (Al₂O₃)
-
Pyridine
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a solution of andrographolide (1) in pyridine, add activated Al₂O₃.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Al₂O₃ and wash the solid residue with pyridine.
-
Concentrate the filtrate under reduced pressure to remove the pyridine.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford 14-deoxy-11,12-didehydroandrographolide (2) as a solid.[3]
Protocol 2: Epoxidation of Intermediate (2)
Materials:
-
14-Deoxy-11,12-didehydroandrographolide (2)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite (B76179) solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve intermediate (2) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Wash the organic layer sequentially with sodium sulfite solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the epoxide intermediate (3).[3]
Protocol 3: Epoxide Ring Opening to form C-17 Hydroxyl Intermediate (4/5)
Materials:
-
Epoxide intermediate (3)
-
Sulfuric acid (H₂SO₄, catalytic amount)
-
Isopropyl alcohol (IPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the epoxide intermediate (3) in IPA.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting mixture by column chromatography to separate the C-17 hydroxyl intermediates (4 and 5).[3]
Protocol 4: Protection of C-3 and C-19 Hydroxyl Groups (6)
Materials:
-
C-17 hydroxyl intermediate (4 or 5)
-
Benzaldehyde (B42025) dimethyl acetal (BDA)
-
N,N-Dimethylformamide (DMF)
-
Heating source
Procedure:
-
Dissolve the C-17 hydroxyl intermediate in DMF.
-
Add benzaldehyde dimethyl acetal (BDA).
-
Heat the reaction mixture at 60 °C for 2 hours.
-
Monitor the formation of the benzylidene acetal protected intermediate (6) by TLC.
-
After completion, cool the reaction and perform an appropriate aqueous work-up.
-
Purify the product by column chromatography.[3]
Protocol 5: Site-Selective C-17 Esterification (8a-y)
Materials:
-
Protected intermediate (6)
-
Substituted carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the protected intermediate (6) in DCM, add the desired carboxylic acid, EDC, and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 2 hours, or until completion as indicated by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the C-17 ester derivative (e.g., 8a-y).[3]
Protocol 6: Deprotection of C-3 and C-19 Hydroxyl Groups (9a-y)
Materials:
-
Protected C-17 ester derivative (8a-y)
-
p-Toluenesulfonic acid (PTSA)
-
Methanol (B129727) (MeOH)
Procedure:
-
Dissolve the protected C-17 ester derivative in methanol.
-
Add a catalytic amount of PTSA.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final deprotected C-17 ester derivative (e.g., 9a-y) by column chromatography.
Mechanism of Action: Induction of Apoptosis
The synthesized C-17 ester derivatives of andrographolide exert their anticancer effects primarily through the induction of apoptosis, the process of programmed cell death. Mechanistic studies have revealed that these compounds trigger the intrinsic (mitochondrial) pathway of apoptosis.[3][4]
The key events in this signaling pathway are:
-
Increased Reactive Oxygen Species (ROS): The andrographolide derivatives lead to an accumulation of ROS within the cancer cells.
-
Mitochondrial Membrane Potential (MMP) Disruption: The elevated ROS levels cause a decrease in the mitochondrial membrane potential.
-
Regulation of Bcl-2 Family Proteins: This is followed by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4]
-
Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c release initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
A diagram illustrating this signaling pathway is provided below.
Caption: Andrographolide derivative-induced intrinsic apoptosis pathway.
Conclusion
The site-selective synthesis of C-17 ester derivatives of andrographolide represents a viable strategy for developing novel anticancer agents with enhanced potency. The detailed protocols provided herein offer a framework for the synthesis and future exploration of this promising class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance their potential as clinical candidates in cancer therapy.
References
- 1. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide sodium bisulfate-induced apoptosis and autophagy in human proximal tubular endothelial cells is a ROS-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Critical role of pro-apoptotic Bcl-2 family members in andrographolide-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Andrographolide Nanoparticle Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of nanoparticle-based drug delivery systems for andrographolide (B1667393). Andrographolide, a diterpene lactone extracted from Andrographis paniculata, exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2] However, its clinical application is often limited by poor aqueous solubility, low bioavailability, and rapid metabolism.[3][4] Encapsulating andrographolide into nanoparticle carriers such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and liposomes can overcome these limitations, enhancing its therapeutic efficacy.[3][5][6]
Data Presentation: Physicochemical Properties of Andrographolide Nanoparticles
The following tables summarize the quantitative data from various studies on andrographolide-loaded nanoparticles, providing a comparative overview of their physicochemical characteristics.
Table 1: Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs)
| Lipid Matrix | Surfactant(s) | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Cetyl alcohol | Polysorbate 80 | Solvent Injection | 154.1 ± 10.7 | 0.172 ± 0.07 | -40.3 ± 0.8 | 91.4 | 18.6 | [7] |
| Compritol 888 ATO | Brij 78 | Emulsion/Evaporation/Solidifying | ~100-150 | N/A | N/A | 92 | N/A | [8] |
| Glyceryl monostearate | Poloxamer 407, Span 60 | Melt-emulsification and Ultrasonication | 193.84 | 0.211 | -22.8 | 83.70 | N/A | [9] |
Table 2: Andrographolide-Loaded Polymeric Nanoparticles
| Polymer | Surfactant/Stabilizer | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA (50:50) | Polyvinyl alcohol (PVA) | Emulsion Solvent Evaporation | 135 ± 4 | N/A | -11.7 ± 2.4 | N/A | 2.6 ± 0.6 | [5][10] |
| PLGA (85:15) | Polyvinyl alcohol (PVA) | Emulsion Solvent Evaporation | 135 ± 4 | N/A | N/A | N/A | 2.6 ± 0.6 | [11] |
| PLGA-PEG-PLGA | N/A | Micelle Formation | 124.3 ± 6.4 | N/A | N/A | ~92 | 8.4 | [12] |
| Silk Fibroin | mPEG-NH2 | Desolvation | N/A | N/A | N/A | 87.3 | 25.9 | [13] |
Table 3: Andrographolide-Loaded Liposomes
| Lipid Composition | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Egg Lecithin, Cholesterol | Freeze Drying | N/A | N/A | N/A | 44 | [14] |
| Phosphatidylcholine, Cholesterol, Cationic Lipid | Thin Film Hydration | 82.1 ± 9.3 to 96.4 ± 9.5 | N/A | N/A | 44.7 ± 3.2 to 47.5 ± 3.3 | [15] |
| N/A | Thin Film Hydration | 139.7 ± 2.00 | 0.16 ± 0.02 | 34.5 ± 0.80 | 98.05 ± 0.10 | [16] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of andrographolide-loaded nanoparticles.
Protocol 1: Preparation of Andrographolide-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like andrographolide within a biodegradable polymer matrix.[10][11]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Andrographolide
-
Ethyl acetate (B1210297) or Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and andrographolide (e.g., 10 mg) in an organic solvent (e.g., 1-2 mL of ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating the mixture using a probe sonicator over an ice bath. Sonication is typically performed for 3-5 minutes at a specific power output (e.g., 18-20 W).
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of deionized water and stir for several hours (e.g., 3-4 hours) at room temperature to allow the organic solvent to evaporate, leading to the formation of hardened nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Washing: Wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for long-term storage.
Protocol 2: Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Injection
This method is a straightforward approach for preparing lipid-based nanoparticles.[1][14]
Materials:
-
Solid lipid (e.g., Cetyl alcohol, Glyceryl monostearate)
-
Andrographolide
-
Water-miscible organic solvent (e.g., Ethanol, Acetone)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 407)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve the solid lipid and andrographolide in a water-miscible organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant in deionized water.
-
Injection: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Inject the organic phase into the aqueous phase under constant stirring.
-
Nanoparticle Formation: The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid, forming SLNs.
-
Solvent Removal: Continue stirring until the organic solvent has completely evaporated.
-
Cooling: Allow the SLN dispersion to cool to room temperature.
-
Purification (Optional): The dispersion can be filtered to remove any excess lipid.
Protocol 3: Preparation of Andrographolide-Loaded Liposomes by Thin-Film Hydration
This is a common and well-established method for preparing liposomes.[3][8][17]
Materials:
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol
-
Andrographolide
-
Organic solvent mixture (e.g., Chloroform:Methanol, 2:1 v/v)
-
Hydration buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and andrographolide in the organic solvent mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask and hydrate (B1144303) the lipid film by rotating the flask above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated andrographolide by dialysis or size exclusion chromatography.
Mandatory Visualizations
Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its anticancer and anti-inflammatory effects by modulating several key signaling pathways.
Caption: Andrographolide's key signaling pathways.
Experimental Workflow: Nanoparticle Formulation and Characterization
The general workflow for developing and characterizing andrographolide-loaded nanoparticles is depicted below.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: A Workflow for Lipid Nanoparticle LNP Formulation Optimization using Designed Mixture-Process Experiments and Self-Validated Ensemble Models SVEM [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Unveiling the Antiproliferative Effects of Andrographolide Analogs: Application Notes and Protocols for Flow Cytometry-Based Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing cell cycle arrest in cancer cells induced by andrographolide (B1667393) and its analogs using flow cytometry. Detailed protocols, data interpretation, and the underlying molecular pathways are presented to facilitate research and development of novel anticancer therapeutics based on this promising natural product scaffold.
Introduction
Andrographolide, a bicyclic diterpenoid lactone extracted from Andrographis paniculata, has demonstrated potent anticancer properties in a variety of cancer cell lines.[1] Its mechanism of action often involves the induction of cell cycle arrest and apoptosis, making it a compelling candidate for drug development.[2] Modifications to the andrographolide structure have yielded a plethora of analogs with potentially enhanced potency and selectivity. This document outlines the standardized methods for evaluating and comparing the effects of these analogs on cell cycle progression using propidium (B1200493) iodide (PI) staining and flow cytometry.
Data Presentation: Comparative Analysis of Cell Cycle Arrest
The following tables summarize the quantitative effects of andrographolide and several of its key analogs on the cell cycle distribution of various cancer cell lines. This data, compiled from multiple studies, highlights the differential effects of these compounds and provides a basis for structure-activity relationship (SAR) studies.
Table 1: Effect of Andrographolide on Cell Cycle Distribution in Various Cancer Cell Lines
| Cancer Cell Line | Concentration (µM) | Treatment Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference(s) |
| Glioblastoma (DBTRG-05MG) | Control (0.2% DMSO) | 72 | - | - | 1.89 | [3] |
| 13.95 | 72 | - | - | 8.60 | [3] | |
| 27.9 | 72 | - | - | 8.95 | [3] | |
| Prostate Cancer (PC-3) | Control | 24 | - | - | - | [4] |
| 1 | 24 | Decrease | Decrease | Increase | [4] | |
| 3 | 24 | Decrease | Decrease | Increase | [4] | |
| 10 | 24 | Decrease | Decrease | Increase | [4] | |
| 30 | 24 | Decrease | Decrease | Increase | [4] | |
| Breast Cancer (MDA-MB-231) | Control | 24 | - | - | - | [5] |
| 30 | 24 | Decrease | 9.91 (increase) | - | [5] | |
| 30 | 36 | Decrease | 14.21 (increase) | - | [5] | |
| Leukemic (HL-60) | Control | 36 | 51.88 | - | - | [2] |
| - | 36 | 78.69 | - | - | [2] | |
| T-cell Acute Lymphoblastic Leukemia | Control | 24 | 49.5 | 22.7 | 27.6 | [6] |
| - | 24 | 58.4 | 15.4 | 26.2 | [6] | |
| Melanoma (B16F-10) | Control | 10 | 64.7 | 14.8 | 13.3 | [7] |
| 0.25 µg/mL | 10 | - | - | - | [7] |
Table 2: Effect of Andrographolide Analogs on Cell Cycle Distribution
| Analog | Cancer Cell Line | Concentration (µM) | Treatment Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference(s) |
| DRF 3188 | Breast Cancer (MCF 7) | 5 | 24 | Arrest | - | - | [3][8][9] |
| 14-Deoxy-11,12-didehydroandrographolide | Leukemic (U937) | 50 | - | 73.25 (sub-G0/G1) | - | - | [10] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for analyzing cell cycle distribution in cancer cells treated with andrographolide analogs using propidium iodide (PI) staining and flow cytometry.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will result in 60-70% confluency at the time of harvesting.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare stock solutions of andrographolide analogs in a suitable solvent (e.g., DMSO). Dilute the stock solutions to the desired final concentrations in fresh cell culture medium.
-
Incubation: Remove the old medium from the wells and replace it with the medium containing the andrographolide analog or a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration). Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Harvest and Fixation
-
Harvesting: After the treatment period, collect both the culture medium (containing floating/apoptotic cells) and the adherent cells. To detach adherent cells, wash the wells with PBS, and then add trypsin-EDTA.
-
Cell Pelleting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695). Add the ethanol dropwise while gently vortexing to prevent cell clumping.
-
Incubation: Fix the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.
Protocol 3: Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and carefully decant the ethanol.
-
Washing: Wash the cell pellet twice with 1-2 mL of PBS to remove any residual ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (final concentration of 100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained by PI.
-
PI Staining: Add propidium iodide to the cell suspension to a final concentration of 50 µg/mL.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes before analysis.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically FL2 or FL3).
-
Data Acquisition and Analysis: Acquire data for at least 10,000 events per sample. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathways of Andrographolide-Induced Cell Cycle Arrest
Andrographolide has been shown to modulate several key signaling pathways that regulate cell cycle progression. The following diagrams illustrate some of the established mechanisms.
Caption: Key signaling pathways modulated by andrographolide.
Caption: Inhibition of the NF-κB pathway.
Conclusion
The study of andrographolide and its analogs offers a promising avenue for the discovery of novel anticancer agents. The protocols and data presented herein provide a robust framework for researchers to systematically evaluate the effects of these compounds on cell cycle progression. By understanding the structure-activity relationships and the underlying molecular mechanisms, the development of more potent and selective andrographolide-based cancer therapeutics can be accelerated.
References
- 1. DRF 3188 a novel semi-synthetic analog of andrographolide: cellular response to MCF 7 breast cancer cells | springermedizin.de [springermedizin.de]
- 2. Andrographolide isolated from Andrographis paniculata induces cell cycle arrest and mitochondrial-mediated apoptosis in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DRF 3188 a novel semi-synthetic analog of andrographolide: cellular response to MCF 7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phcog.com [phcog.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of 14-Deoxy-17-hydroxyandrographolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting in vivo pharmacokinetic studies of 14-Deoxy-17-hydroxyandrographolide, a derivative of the natural product andrographolide (B1667393). The protocols outlined below are based on established methodologies for andrographolide and its analogues and are intended to serve as a detailed guide for researchers in the field of drug discovery and development.
Introduction
This compound is a semi-synthetic derivative of andrographolide, a diterpenoid lactone isolated from Andrographis paniculata. Andrographolide and its derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Understanding the pharmacokinetic profile of this compound is a critical step in its preclinical development, providing essential information on its absorption, distribution, metabolism, and excretion (ADME). These data are fundamental for dose selection, understanding the time course of pharmacological effects, and predicting potential drug-drug interactions.
Quantitative Data Summary
While specific in vivo pharmacokinetic data for this compound is not extensively available in the public domain, the following table provides reference pharmacokinetic parameters for a closely related andrographolide derivative, 14-deoxy-12-hydroxyandrographolide, following intravenous administration in rats.[1] This data can be used as a preliminary guide for designing in vivo studies for this compound. It is imperative to experimentally determine the specific pharmacokinetic parameters for this compound.
Table 1: Reference Pharmacokinetic Parameters of 14-Deoxy-12-hydroxyandrographolide in Rats (Intravenous Administration) [1]
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Area Under the Curve (0 to 720 min) | AUC0-720 | 781.59 ± 81.46 | µg·min/mL |
| Half-life | t1/2 | Shorter than Andrographolide | h |
| Mean Residence Time | MRT | Shorter than Andrographolide | h |
Note: The half-life and mean residence time were reported to be significantly less than that of andrographolide, but specific values were not provided in the reference.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol describes the oral administration of this compound to mice or rats to determine its pharmacokinetic profile.
3.1.1. Materials
-
This compound (purity >98%)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium, or a mixture of polyethylene (B3416737) glycol 400, ethanol, and water)
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old
-
Oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
3.1.2. Procedure
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Dose Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each animal to determine the precise dosing volume.
-
Administer a single oral dose of the this compound formulation via oral gavage. A typical dose volume is 10 mL/kg for rodents.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Blood can be collected via the tail vein or saphenous vein for serial sampling in the same animal. For terminal collection points, retro-orbital or cardiac puncture can be used under anesthesia.
-
-
Plasma Preparation:
-
Immediately after collection, place the blood samples in tubes containing an anticoagulant.
-
Centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Quantification of this compound in Plasma
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in plasma samples.
3.2.1. Materials
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column
-
Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and formic acid (FA) (LC-MS grade)
-
Ultrapure water
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Plasma samples from the in vivo study
-
Microcentrifuge tubes
3.2.2. Procedure
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the stock solution into blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution: A suitable gradient to separate the analyte from endogenous plasma components.
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization mode: Electrospray ionization (ESI), positive or negative mode to be optimized.
-
Detection mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS need to be determined by infusion and optimization.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples and QCs from the calibration curve using a weighted linear regression model.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software.
-
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the in vivo pharmacokinetic study and a potential signaling pathway modulated by this compound.
Caption: Experimental Workflow for In Vivo Pharmacokinetic Study.
Caption: Potential Anti-inflammatory Signaling Pathway.
References
Application of 14-Deoxy-17-hydroxyandrographolide in Antiviral Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Deoxy-17-hydroxyandrographolide is a derivative of andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata. Andrographolide and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent antiviral effects. While extensive research has been conducted on related compounds such as 14-Deoxy-11,12-didehydroandrographolide (DAP), specific data on the antiviral applications of this compound are limited. This document provides a comprehensive guide for researchers interested in exploring the antiviral potential of this compound. The application notes and protocols outlined herein are based on established methodologies for andrographolide derivatives and serve as a foundational framework for investigation.
Disclaimer
The majority of the experimental data and established protocols cited in this document are derived from studies on andrographolide and its other derivatives, particularly 14-Deoxy-11,12-didehydroandrographolide (DAP). These should be considered as a starting point for research on this compound, and optimization of protocols is highly recommended.
Data Presentation: Antiviral Activity of Related Andrographolide Derivatives
To provide a comparative baseline, the following table summarizes the reported antiviral activities of andrographolide and its derivative, 14-Deoxy-11,12-didehydroandrographolide (DAP), against various viruses.
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 14-Deoxy-11,12-didehydroandrographolide (DAP) | Influenza A/H5N1 | A549 | CPE Inhibition | ~5 µg/mL | >100 µg/mL | >20 | [1] |
| 14-Deoxy-11,12-didehydroandrographolide (DAP) | Influenza A/H1N1 | MDCK | Plaque Reduction | ~38 µg/mL | >100 µg/mL | >2.6 | [1] |
| Andrographolide | Dengue Virus Type 2 (DENV-2) | Huh-7 | Virus Yield Reduction | 28.1 | 85.3 | 3.04 | |
| Andrographolide | Chikungunya Virus (CHIKV) | Vero | CPE Inhibition | 18.2 | 95.6 | 5.25 | |
| Andrographolide | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 4.5 | >100 | >22.2 |
Note: The above data for related compounds suggests that andrographolide derivatives possess a favorable therapeutic window for antiviral activity. Researchers should aim to generate similar quantitative data for this compound to assess its potential.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiviral properties of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.
Materials:
-
Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero cells for Herpes Simplex Virus)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO, stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 × 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
Objective: To quantify the inhibitory effect of this compound on the production of infectious virus particles.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound at non-toxic concentrations
-
Serum-free DMEM
-
Overlay medium (e.g., DMEM containing 1% low-melting-point agarose (B213101) and the test compound)
-
Crystal violet solution (0.1% w/v in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
During infection, prepare serial dilutions of this compound in serum-free DMEM.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing different concentrations of the test compound to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 2-3 days).
-
Fix the cells with 10% formaldehyde (B43269) for at least 4 hours.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Mechanism of Action Studies (Time-of-Addition Assay)
Objective: To determine the stage of the viral life cycle inhibited by this compound.
Procedure:
-
Pre-treatment: Treat the cells with the compound for 2 hours before infection. Wash the cells and then infect with the virus.
-
Co-treatment: Add the compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells with the virus for 1 hour, then remove the inoculum and add the compound at different time points post-infection (e.g., 0, 2, 4, 6 hours).
-
After the respective treatments, incubate the cells for a full replication cycle (e.g., 24-48 hours).
-
Quantify the virus yield in the supernatant using a plaque assay or RT-qPCR.
-
A significant reduction in viral titer in a specific treatment condition will indicate the targeted stage of the viral life cycle.
Mandatory Visualizations
Signaling Pathways Potentially Modulated by Andrographolide Derivatives
Andrographolide and its derivatives have been reported to modulate several host signaling pathways that are often hijacked by viruses for their replication and to induce inflammation. Investigating the effect of this compound on these pathways is crucial for understanding its mechanism of action.
Caption: Potential host signaling pathways targeted by this compound.
Experimental Workflow for Antiviral Screening
The following diagram illustrates a typical workflow for screening and characterizing the antiviral activity of a novel compound like this compound.
Caption: A generalized workflow for the antiviral evaluation of this compound.
Logical Relationship of Key Experimental Outcomes
This diagram outlines the logical progression and interpretation of results from the key in vitro assays.
Caption: Decision-making flowchart for in vitro antiviral testing.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 14-Deoxy-17-hydroxyandrographolide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 14-Deoxy-17-hydroxyandrographolide and other structurally similar andrographolide (B1667393) derivatives.
Frequently Asked Questions (FAQs)
Q1: I've added this compound to my aqueous buffer, but it won't dissolve. What is happening?
A: this compound, much like its parent compound andrographolide, is a diterpene lactone.[1][2][3] These molecules are characterized by a largely hydrophobic structure, which results in low affinity for polar solvents like water.[4] In an aqueous environment, these hydrophobic molecules tend to self-associate and form aggregates to minimize their contact with water, leading to poor solubility.[4] For dissolution to occur, the energy required to break the compound's crystal lattice structure must be overcome by the energy released upon its interaction with the solvent. For hydrophobic compounds in water, this energy balance is often unfavorable.[4]
Q2: What are the immediate first steps I should take to troubleshoot solubility issues in the lab?
A: Before moving to complex formulation strategies, ensure you have covered the fundamental physical methods for dissolution. These initial steps are often quick and can be effective for preparing solutions for in-vitro experiments.[4][5]
-
Agitation: Vigorously mix the solution using a vortex mixer or magnetic stirrer. This increases the interaction between the compound particles and the solvent.
-
Sonication: Use a bath sonicator to break down compound aggregates.[4][5] This increases the effective surface area of the compound exposed to the solvent, which can enhance the dissolution rate.
-
Gentle Warming: Carefully warm the solution (e.g., to 37°C).[5] Increased temperature can improve the solubility of many compounds. However, use this method with caution, as excessive heat can cause degradation of temperature-sensitive compounds.
-
pH Adjustment: If your compound has ionizable functional groups, adjusting the pH of the buffer may significantly improve its solubility.[5] Acidic compounds are more soluble at higher pH, while basic compounds are more soluble at lower pH.
If these basic methods are insufficient, a more systematic formulation approach is necessary.
Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower.
To mitigate this, follow these steps:[5]
-
Prepare Intermediate Dilutions: Instead of adding directly from a high-concentration DMSO stock, create intermediate dilutions in pure DMSO first.
-
Add DMSO to Buffer (Not Vice-Versa): Always add the small volume of your DMSO stock solution to the larger volume of aqueous buffer while vortexing or stirring vigorously. This ensures rapid dispersion and minimizes localized high concentrations that can trigger precipitation.[5]
-
Limit DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% for most cell-based assays, to avoid solvent-induced toxicity and artifacts.
Troubleshooting Guide: A Step-by-Step Workflow
If initial attempts to dissolve the compound fail, this workflow provides a systematic approach to identify an appropriate solubilization strategy.
Solubility Enhancement Strategies & Data
Several advanced techniques can significantly improve the aqueous solubility of andrographolide derivatives. The choice of method often depends on the desired application (e.g., in-vitro assay vs. in-vivo formulation).
Solid Dispersions
Solid dispersion is a highly effective technique where the drug is dispersed within a hydrophilic polymer matrix at a solid state.[6][7] This approach enhances solubility by reducing drug particle size to a molecular level, increasing the surface area, and improving wettability.[2]
Common Preparation Methods:
-
Solvent Evaporation: The drug and a carrier polymer are dissolved in a common organic solvent, followed by the evaporation of the solvent to form a solid mass.[6][8]
-
Melting/Fusion Method: A physical mixture of the drug and a hydrophilic carrier is heated until molten, then rapidly cooled and solidified.[9][10]
-
Hot-Melt Extrusion: The drug and polymer mixture is processed at high temperatures through an extruder.[7][10]
| Polymer Carrier | Preparation Method | Fold Increase in Andrographolide Solubility (Approx.) | Reference |
| PEG 6000 | Solvent Evaporation | ~2.2 to 4.5-fold | [2][11] |
| Soluplus® | Rotary Evaporation | ~1.8 to 4.7-fold | [2] |
| PVP (Polyvinylpyrrolidone) | Not Specified | ~1.8 to 3.2-fold | [2] |
| Chitosan | Spray Drying | ~1.5-fold | [12] |
Nanosuspensions
Nanosuspensions consist of pure, poorly water-soluble drug particles with a mean particle size in the nanometer range, stabilized by surfactants or polymers.[13] The significant reduction in particle size dramatically increases the surface area, leading to a higher dissolution rate.
Common Preparation Methods:
-
Wet Media Milling: A top-down approach where larger drug crystals are mechanically broken down in the presence of milling media and stabilizers.[3][13]
-
High-Pressure Homogenization: The drug suspension is forced through a narrow gap at high pressure, reducing particle size through cavitation and shear forces.
| Formulation | Key Stabilizers | Particle Size (Approx.) | Key Finding | Reference |
| Andrographolide Nanosuspension | Poloxamer 188, Sodium Deoxycholate | 300 nm | Significant increase in saturation solubility and complete release within 15 minutes. | [13][14] |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic drug molecules, like andrographolide, forming inclusion complexes that have greatly enhanced aqueous solubility.[1][15]
| Cyclodextrin | Preparation Method | Key Finding | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solvent Evaporation | Linear increase in andrographolide solubility with increasing HP-β-CD concentration. 1.6-fold higher oral bioavailability. | [16] |
Prodrug Approach
The prodrug approach involves chemically modifying the drug molecule to attach a hydrophilic promoiety.[17][18] This new molecule (the prodrug) has improved solubility and is designed to be converted back to the active parent drug in-vivo through enzymatic or chemical cleavage.[17]
| Promoieties | Linkage | Potential Advantage | Reference |
| Amino acids, phosphates, sugars | Ester, Amide, Ether | Can increase solubility by several orders of magnitude. | [17][18] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, a common and effective technique for solubility enhancement.
Methodology:
-
Preparation: Accurately weigh the this compound and a hydrophilic carrier (e.g., PEG 6000, PVP K30) in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolution: Dissolve both the drug and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture thereof).[6] Ensure complete dissolution of both components.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid, transparent film or mass is formed.[6]
-
Drying: Place the resulting solid mass in a vacuum desiccator for 24-48 hours to ensure the complete removal of any residual solvent.
-
Processing: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass the powder through a fine-mesh sieve to obtain a uniform particle size.[6]
-
Storage: Store the final product in an airtight container in a desiccator to protect it from moisture.
Protocol 2: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This assay is used to determine the solubility of a compound under non-equilibrium conditions, which is often relevant for early-stage drug discovery.[19][20]
Materials:
-
Test compound (this compound)
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes or 96-well filter plates
-
Shaker/incubator
-
Centrifuge (if using tubes)
-
UV-Vis spectrophotometer or HPLC system for quantification
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 or 20 mM).[5][21]
-
Sample Preparation: Add a small volume of the DMSO stock solution to a pre-determined volume of the aqueous buffer in a microcentrifuge tube to achieve the desired final theoretical concentration (e.g., 200 µM).[22] The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Tightly cap the tubes and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Shake for a defined period, typically 1.5 to 2 hours for kinetic solubility.[20][21]
-
Separation of Undissolved Compound:
-
Filtration Method: Use a 96-well filter plate and apply vacuum or centrifugation to separate the solution from any undissolved precipitate.[20]
-
Centrifugation Method: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.
-
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or a validated HPLC method against a standard curve.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. japsonline.com [japsonline.com]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crsubscription.com [crsubscription.com]
- 10. scispace.com [scispace.com]
- 11. Enhancing andrographolide solubility and hollow microsphere formulation. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. jyoungpharm.org [jyoungpharm.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Optimization of Andrographolide Extraction from Andrographis paniculata
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of andrographolides from Andrographis paniculata. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting andrographolides?
A1: The choice of solvent significantly impacts the extraction efficiency and selectivity for andrographolides.[1][2] Methanol (B129727) has been identified as a highly effective solvent for andrographolide (B1667393) extraction.[3][4][5] Studies have shown that methanol can yield a high percentage of andrographolide, with one study reporting a 13.75% yield after 3 hours of extraction at 40°C.[3] Binary solvent systems, particularly ethanol-water mixtures, are also popular due to their green solvent properties and ability to achieve high extraction yields.[1] For instance, 50% ethanol (B145695) has been reported to be very effective in ultrasound-assisted extraction.[1] While aiming for a high extraction rate is important, it is also crucial to consider extraction selectivity to minimize the co-extraction of impurities and simplify subsequent purification steps.[1][2]
Q2: How do temperature and extraction time affect the yield of andrographolides?
A2: Both temperature and extraction time are critical parameters that need to be optimized. An optimal temperature can enhance solvent penetration and dissolution of the target compounds. For methanol extraction, a temperature of 40°C has been shown to be effective.[3] However, prolonged exposure to high temperatures can lead to the degradation of andrographolides.[6] Extraction time should be sufficient to allow for the mass transfer of andrographolides from the plant material to the solvent. Generally, increasing the extraction duration increases the yield until equilibrium is reached.[1] For maceration, an extraction time of 360 minutes has been suggested as optimal in one study.[7]
Q3: What are the common challenges in andrographolide extraction and how can they be overcome?
A3: A common challenge is the co-extraction of pigments like chlorophyll (B73375), which results in a dark-green, sticky extract, complicating purification.[1] This can be addressed by a decolorization step using activated charcoal after the initial extraction. Another significant issue is the degradation of andrographolide, which is susceptible to hydrolysis, especially under alkaline conditions and high temperatures.[8] The stability of andrographolide is optimal at a pH between 3 and 5.[8] Prolonged storage of the plant material or extract can also lead to significant degradation of andrographolide, with one study showing a 69.26% deterioration over a year.[9][10] Therefore, using fresh plant material and appropriate storage conditions are crucial.
Q4: How does the pre-processing of the plant material affect extraction?
A4: Pre-processing steps such as drying and grinding of the Andrographis paniculata leaves are important for efficient extraction. Drying the leaves, for instance in a hot-air oven below 60°C, is a common practice.[11] The particle size of the powdered plant material also influences the extraction efficiency; a smaller particle size increases the surface area for solvent interaction. The leaves are often ground to a powder of around 40-80 mesh size.[11] The timing of harvest is another critical factor, with the andrographolide content reported to be highest in 60-day-old plants and declining as the plant matures.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low andrographolide yield | - Inappropriate solvent selection.- Suboptimal extraction temperature or time.- Poor quality of plant material (e.g., age, drying method).[12][13]- Degradation of andrographolide during extraction or storage.[9][10][14] | - Use an optimal solvent such as methanol or a 50% ethanol-water mixture.[1][3]- Optimize extraction parameters. For maceration with methanol, try 40°C for 3-6 hours.[3][7]- Use freshly harvested and properly dried plant material. Consider the harvesting age for optimal content.[4][5]- Maintain a pH of 3-5 during aqueous extraction and store extracts at low temperatures.[8] |
| Dark green and sticky extract | - High concentration of chlorophyll and other pigments co-extracted.[1] | - Perform a decolorization step after extraction using activated charcoal.- Consider using a less polar solvent in a sequential extraction to first remove pigments. |
| Difficulty in purification and crystallization | - Presence of impurities that hinder crystallization. | - Treat the extract with activated charcoal to remove impurities before attempting crystallization.- Employ cooling crystallization or evaporation techniques for better recovery and purity.- Repeated recrystallization from a suitable solvent like methanol can improve purity.[11] |
| Inconsistent results between batches | - Variation in plant material (harvesting time, growing conditions).[4][5][15]- Inconsistent extraction procedures. | - Standardize the source and pre-processing of the plant material.- Strictly follow a validated and optimized extraction protocol. |
Experimental Protocols
Protocol 1: Maceration Extraction of Andrographolides
This protocol is based on a method optimized for high andrographolide yield.[7]
Materials and Equipment:
-
Dried and powdered Andrographis paniculata leaves (40 mesh)
-
Methanol
-
Beakers and conical flasks
-
Magnetic stirrer with hot plate
-
Filtration apparatus (e.g., Whatman No. 4 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 2g of powdered Andrographis paniculata leaves and place them in a beaker.
-
Add 100 mL of methanol to achieve a sample-to-solvent ratio of 2g/100mL.
-
Place the beaker on a magnetic stirrer with a hot plate and maintain the temperature at 40°C.
-
Stir the mixture for 360 minutes.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the residue 2-3 more times with fresh methanol to maximize the yield.
-
Combine all the filtrates.
-
Concentrate the combined extract using a rotary evaporator to obtain the crude andrographolide extract.
Protocol 2: Soxhlet Extraction of Andrographolides
This protocol is a conventional method for exhaustive extraction.[4]
Materials and Equipment:
-
Dried and powdered Andrographis paniculata leaves (80 mesh)
-
Methanol
-
Soxhlet apparatus
-
Heating mantle
-
Cellulose (B213188) thimble
Procedure:
-
Accurately weigh a desired amount of powdered Andrographis paniculata leaves and place it inside a cellulose thimble.
-
Place the thimble in the Soxhlet extractor.
-
Fill the round-bottom flask with methanol (a solid-to-liquid ratio of 1:3.5 w/v has been reported as optimal).
-
Assemble the Soxhlet apparatus and connect it to a condenser.
-
Heat the methanol using a heating mantle to its boiling point.
-
Allow the extraction to proceed for approximately 5 hours, ensuring continuous siphoning of the solvent over the plant material.
-
After the extraction is complete, cool down the apparatus.
-
Remove the extract from the round-bottom flask and concentrate it using a rotary evaporator.
Data Presentation
Table 1: Comparison of Optimal Parameters for Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Extraction Time | Solid-to-Liquid Ratio | Reported Yield/Content | Reference |
| Maceration | Methanol | 40 | 3 hours | - | 13.75% yield | [3] |
| Maceration | Methanol | - | 360 minutes | 2 g/100 mL | 3.50% andrographolide | [7] |
| Soxhlet Extraction | Methanol | Reflux | 5 hours | 1:3.5 (w/v) | High purity andrographolide | [4] |
| Ultrasonic-Assisted | 62.8% Ethanol | 62 | 59 minutes | 1:10.5 | 3.28% andrographolide | [16] |
| Cold Maceration | Dichloromethane:Methanol (1:1) | Room Temperature | Overnight | - | ~2.0 g crude andrographolide from starting material | [11] |
Visualizations
Caption: General workflow for the extraction and purification of andrographolide.
References
- 1. LOADING...... [tmrjournals.com]
- 2. tmrjournals.com [tmrjournals.com]
- 3. Optimization of Extraction Method and Qualitative FT-NMR Analysis on Andrographis Paniculata Leaves [benthamopenarchives.com]
- 4. anubooks.com [anubooks.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of andrographolide in Andrographis paniculata over 1 year storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. aimspress.com [aimspress.com]
- 13. aimspress.com [aimspress.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpab.com [ijpab.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Toxicity of Andrographolide Derivatives in Normal Cells
Welcome to the technical support center for researchers working with andrographolide (B1667393) and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you enhance the therapeutic index of your compounds by reducing their toxicity in normal cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My new andrographolide derivative shows high cytotoxicity in my normal cell line. What could be the reason?
A1: High cytotoxicity in normal cells can stem from several factors:
-
Lack of Specificity: The structural modifications on your derivative may not be optimal for selective targeting of cancer cells. Certain modifications can lead to broad cytotoxic effects. For instance, while modifications at the C-14 position can enhance biological activity, the introduction of bulkier aromatic groups has been associated with reduced potency, indicating that size and steric hindrance are critical factors.[1]
-
Off-Target Effects: The derivative might be interacting with essential pathways in normal cells, leading to toxicity.
-
High Concentration: The concentrations used might be too high. Andrographolide itself shows a significantly higher IC50 value in normal cells compared to cancer cells, indicating a natural selectivity that might be lost in a derivative at high concentrations. For example, the IC50 of andrographolide in normal human bronchial epithelial cells (BEAS-2B) was found to be 52.10 μM, whereas in various lung cancer cell lines, it ranged from 3.69 to 10.99 μM.[2] Similarly, the IC50 for normal human mammary epithelial cells (MCF-10A) was about 3.5-fold higher than for MDA-MB-231 breast cancer cells.[3]
Troubleshooting Steps:
-
Perform Dose-Response Curves: Test a wide range of concentrations on both your target cancer cell line and a relevant normal cell line to determine the therapeutic window.
-
Re-evaluate Structural Modifications: Review structure-activity relationship (SAR) studies. Some derivatives, like certain halogenated esters, have shown significant cytotoxicity in cancer cells with low toxicity in normal cells.[4]
-
Consider Delivery Systems: Encapsulating your derivative in a nanoparticle delivery system can help target cancer cells and reduce exposure to normal cells.[5][6]
Q2: How can I improve the therapeutic index of my andrographolide derivative?
A2: Improving the therapeutic index involves increasing the cytotoxicity towards cancer cells while decreasing toxicity in normal cells. Key strategies include:
-
Structural Modification: Synthesize analogues with specific modifications. For example, protecting the hydroxyl groups at C-3 and C-19 with a suitable ethylidene/benzylidene moiety has resulted in significant anti-cancer effects.[7] Some triazole derivatives have also shown potent activity against cancer cells while maintaining viability in healthy cell lines.[4]
-
Nanoparticle-Based Delivery: Formulating the derivative into nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), can improve bioavailability, allow for sustained release, and enhance targeting to tumor sites, thereby reducing systemic toxicity.[5][6][8][9] Chitosan coating of these nanoparticles can further improve cellular localization and efficacy.[5]
-
Combination Therapy: Using your derivative in combination with other chemotherapeutic agents (e.g., paclitaxel, cisplatin) can allow for lower, less toxic doses of each compound while achieving a synergistic anticancer effect.[10][11][12]
Q3: My andrographolide derivative has poor aqueous solubility, leading to issues in my in vitro assays. How can I address this?
A3: Poor aqueous solubility is a known challenge with andrographolide and its derivatives.[6][8]
-
Use of Solvents: For in vitro studies, a small amount of a biocompatible solvent like DMSO is typically used to prepare stock solutions, which are then diluted in culture media. Ensure the final solvent concentration is non-toxic to your cells (usually <0.5%).
-
Formulation Strategies: For in vivo applications and to improve solubility in vitro, consider nanoformulations like self-nanoemulsifying drug delivery systems (SNEDDS) or encapsulation in polymeric nanoparticles or cyclodextrin (B1172386) complexes.[9][13][14][15] These can significantly improve solubility and bioavailability.
Q4: I am observing unexpected side effects in my animal model. What are the known toxicities of andrographolide derivatives?
A4: While generally considered to have high safety, andrographolide and its derivatives are not without potential toxicity.
-
Nephrotoxicity: Some studies have indicated potential kidney toxicity, which is often related to the dose and specific structure of the compound.[16]
-
Reproductive Toxicity: There are conflicting reports on reproductive toxicity, with some studies suggesting an effect on testosterone (B1683101) levels and sperm count in male rats.[16]
-
Formulation-Related Toxicity: The delivery vehicle itself can cause toxicity. For example, a SNEDDS formulation of andrographolide showed some toxicological symptoms related to the lipophilic nature of the formulation.[13][14] It is crucial to test the vehicle alone as a control in your experiments.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of andrographolide and its derivatives against various cancer and normal cell lines, highlighting the selectivity.
Table 1: IC50 Values of Andrographolide in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Treatment Duration |
| Normal Cells | |||
| BEAS-2B[2] | Human Bronchial Epithelial | 52.10 | 48 h |
| MCF-10A[3] | Human Mammary Epithelial | 106.1 | 48 h |
| SVGp12[17] | Normal Human Glial | >200 | 24 h |
| Cancer Cells | |||
| A549[2] | Human Lung Adenocarcinoma | 8.72 | 48 h |
| H1299[2] | Human Lung Adenocarcinoma | 3.69 | 48 h |
| SK-MES-1[2] | Human Lung Squamous Carcinoma | 10.99 | 48 h |
| MDA-MB-231[3] | Human Breast Cancer (TNBC) | 30.28 | 48 h |
| MCF-7[3] | Human Breast Cancer (ER+) | 36.9 | 48 h |
| DBTRG-05MG[17] | Human Glioblastoma | 13.95 | 72 h |
Table 2: Comparison of Cytotoxicity of Andrographolide Derivatives
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Andrographolide | A2780 | Ovarian Cancer | 17.5 ± 2.1 | [10] |
| Andrographolide | A2780cisR | Cisplatin-Resistant Ovarian | 12.4 ± 1.5 | [10] |
| 3,19-(2-bromobenzylidene) andrographolide (SRJ09) | MCF-7 | Breast Cancer | Potent | [18] |
| 3,19-(3-chloro-4-fluorobenzylidene) andrographolide (SRJ23) | HCT-116 | Colon Cancer | Potent | [18] |
Experimental Protocols
1. Protocol: MTT Assay for Cytotoxicity Assessment
This protocol is used to determine the viability of cells after treatment with andrographolide or its derivatives.
-
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Andrographolide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the andrographolide derivative from the stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Protocol: Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the andrographolide derivative for a specified time (e.g., 24, 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Visualizations
Signaling Pathway
Caption: Andrographolide derivative-induced G1 arrest and apoptosis pathway.
Experimental Workflow
Caption: Workflow for developing derivatives with reduced normal cell toxicity.
Logical Relationships
Caption: Strategies to mitigate the toxicity of andrographolide derivatives.
References
- 1. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 2. Andrographolide Induces Noxa-Dependent Apoptosis by Transactivating ATF4 in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle engineering enhances anticancer efficacy of andrographolide in MCF-7 cells and mice bearing EAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Engineered andrographolide nanosystems for smart recovery in hepatotoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographis paniculata Dosage Forms and Advances in Nanoparticulate Delivery Systems: An Overview [mdpi.com]
- 10. Anti-proliferative and Pro-apoptotic Effects from Sequenced Combinations of Andrographolide and Cisplatin on Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Acute Oral Toxicity Evaluation of Andrographolide Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute Oral Toxicity Evaluation of Andrographolide Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Benzylidene derivatives of andrographolide inhibit growth of breast and colon cancer cells in vitro by inducing G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Andrographolide and its Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with andrographolide (B1667393) and its derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of andrographolide in solution?
A1: The stability of andrographolide in solution is primarily influenced by pH, temperature, solvent, and light exposure. Andrographolide, a diterpene lactone, is susceptible to hydrolysis of its ester structure, as well as isomerization and opening of the lactone ring, which can significantly impact its stability[1].
Q2: What is the optimal pH for maintaining the stability of andrographolide in aqueous solutions?
A2: Andrographolide exhibits its highest stability in acidic conditions, specifically within a pH range of 3 to 5[1]. It is unstable in alkaline conditions, and this instability increases as the alkalinity becomes stronger[1].
Q3: How does temperature affect the stability of andrographolide?
A3: Lower temperatures promote the stability of andrographolide[1]. Conversely, elevated temperatures accelerate its degradation[2]. Studies have shown that the degradation of andrographolide in aqueous solutions follows first-order kinetics, and the rate of degradation increases with temperature[2][3]. For instance, significant degradation is observed at temperatures between 50-85°C[3].
Q4: Which solvents are recommended for dissolving and storing andrographolide?
A4: Andrographolide has poor water solubility[1]. It is soluble in boiling ethanol (B145695) and slightly soluble in methanol (B129727) and ethanol. It is very slightly soluble in chloroform (B151607) and almost insoluble in water[1]. For better stability, chloroform is a more suitable solvent compared to aqueous solutions[1]. For analytical purposes, methanol is commonly used as a solvent for stock solutions[4][5].
Q5: What are the main degradation products of andrographolide in solution?
A5: The degradation products of andrographolide are pH-dependent.
-
Under acidic conditions (e.g., pH 2.0) , the major degradation products are isoandrographolide (B12420448) and 8,9-didehydroandrographolide[3][6].
-
Under neutral to basic conditions (e.g., pH 6.0 and above) , the primary degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 11,14-dehydro-14-deoxyandrographolide[3][6]. At elevated temperatures in its amorphous solid form, a major degradation product is 14-deoxy-11,12-didehydroandrographolide[7][8].
Q6: Do the degradation products of andrographolide retain biological activity?
A6: No, the degradation products of andrographolide generally exhibit reduced biological effects, such as anti-inflammatory and cytotoxic activities, when compared to the parent compound[3][6][7]. Therefore, maintaining the stability of andrographolide in formulations is crucial for its therapeutic efficacy.
Troubleshooting Guides
Issue 1: Precipitation of Andrographolide or its Derivatives in Aqueous Solution
Symptoms:
-
Cloudiness or visible particles in the solution after preparation or upon storage.
-
Inconsistent results in biological assays.
Possible Causes:
-
Poor aqueous solubility: Andrographolide and many of its derivatives have low water solubility[1].
-
Solvent composition: The proportion of organic co-solvent may be insufficient to maintain solubility.
-
Temperature changes: A decrease in temperature can reduce the solubility of the compound.
-
pH of the medium: The pH of the solution can affect the solubility of the compounds.
Solutions:
-
Increase the proportion of organic co-solvent: For stock solutions, use solvents like methanol, ethanol, or DMSO in which andrographolide is more soluble[1]. For working solutions in aqueous buffers (e.g., cell culture media), ensure the final concentration of the organic solvent is sufficient to maintain solubility while being compatible with the experimental system.
-
Use a gentle warming step: Briefly warming the solution may help in dissolving the compound. However, be cautious as elevated temperatures can accelerate degradation[2].
-
Adjust the pH: Prepare aqueous solutions in a slightly acidic buffer (pH 3-5) to enhance stability, which may also influence solubility[1].
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.
-
Prepare fresh solutions: Due to potential stability issues, it is advisable to prepare solutions fresh before each experiment.
Issue 2: Rapid Degradation of Andrographolide in Solution
Symptoms:
-
Loss of biological activity over a short period.
-
Appearance of unknown peaks and a decrease in the main compound peak in HPLC analysis.
Possible Causes:
-
Inappropriate pH: The pH of the solution is outside the optimal stability range of 3-5[1]. Alkaline conditions, in particular, lead to rapid degradation[1].
-
High storage temperature: Storing solutions at room temperature or higher can significantly increase the degradation rate[2].
-
Light exposure: Although less documented for andrographolide specifically, many organic compounds are light-sensitive.
-
Presence of oxidizing agents: Oxidative degradation can occur.
Solutions:
-
Control the pH: Use buffers to maintain the pH of the solution within the 3-5 range[1].
-
Store at low temperatures: Store stock and working solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Commercial sources suggest that some derivatives are stable for at least 4 years at -20°C[1].
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Use de-gassed solvents: To minimize oxidation, use solvents that have been de-gassed.
-
Prepare fresh solutions: For critical experiments, always use freshly prepared solutions to ensure the integrity of the compound.
Issue 3: Inconsistent HPLC Analysis Results
Symptoms:
-
Shifting retention times.
-
Poor peak shape (tailing or fronting).
-
Appearance of ghost peaks.
-
Irreproducible quantification.
Possible Causes:
-
Mobile phase issues: Incorrect pH, buffer precipitation, or inadequate degassing.
-
Column degradation: Use of inappropriate mobile phases or lack of proper column washing.
-
Sample degradation: The sample may be degrading in the autosampler.
-
Injector problems: Leaks or partial blockage.
Solutions:
-
Mobile Phase Preparation:
-
Ensure the pH of the aqueous component of the mobile phase is correctly adjusted before mixing with the organic solvent[9].
-
Filter and degas the mobile phase before use to prevent air bubbles and particulate matter from interfering with the analysis[10].
-
Be cautious of buffer precipitation when using high concentrations of organic solvent. Phosphate buffers are prone to precipitation in high percentages of acetonitrile (B52724) or methanol[11].
-
-
Column Care:
-
Use a guard column to protect the analytical column.
-
Thoroughly wash the column with a suitable solvent after each analytical run, especially when using buffered mobile phases, to prevent salt precipitation and column degradation[11].
-
-
Sample Handling:
-
If sample degradation in the autosampler is suspected, use a cooled autosampler or reduce the time the sample spends in the autosampler before injection.
-
-
System Maintenance:
-
Regularly check for leaks in the system.
-
Perform routine maintenance on the injector, including changing the rotor seal and cleaning the needle and sample loop.
-
Data Presentation
Table 1: Stability of Andrographolide Under Different pH Conditions
| pH | Temperature (°C) | Degradation Kinetics | Half-life (t½) | Shelf-life (t₉₀) | Reference |
| 2.0 | 25 | First-order | - | 4.3 years | [12] |
| 6.0 | 25 | First-order | - | 41 days | [12] |
| 8.0 | 25 | First-order | - | 1.1 days | [12] |
Table 2: Stability of Andrographolide and Neoandrographolide in Dried Andrographis paniculata Leaves During Storage
| Compound | Drying Method | Storage Temperature (°C) | Half-life (t½) (days) | Reference |
| Andrographolide | Cabinet Dryer (CAD) | 25 | 150.6 | |
| Andrographolide | Cabinet Dryer (CAD) | 35 | 139.5 | |
| Andrographolide | Heat Pump Dryer (HPD) | 25 | 153.0 | |
| Andrographolide | Heat Pump Dryer (HPD) | 35 | 141.6 | |
| Andrographolide | Freeze Dryer (FD) | 25 | 179.4 | |
| Andrographolide | Freeze Dryer (FD) | 35 | 162.6 | |
| Neoandrographolide | Cabinet Dryer (CAD) | 25 | 198.0 | |
| Neoandrographolide | Cabinet Dryer (CAD) | 35 | 182.4 | |
| Neoandrographolide | Heat Pump Dryer (HPD) | 25 | 233.7 | |
| Neoandrographolide | Heat Pump Dryer (HPD) | 35 | 194.4 | |
| Neoandrographolide | Freeze Dryer (FD) | 25 | 244.5 | |
| Neoandrographolide | Freeze Dryer (FD) | 35 | 199.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Andrographolide
This protocol is a general guideline for a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5].
-
Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile and water. A common mobile phase is a mixture of methanol and water (e.g., 65:35 v/v)[4]. The aqueous phase can be acidified with a small amount of phosphoric acid or formic acid to improve peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min[5].
-
Detection Wavelength: 223 nm or 226 nm are commonly used for andrographolide[4][5].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve andrographolide standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing andrographolide in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
3. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of andrographolide.
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a specified period. Neutralize the sample before injection.
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) under similar conditions as acid hydrolysis. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid sample or a solution to high temperatures (e.g., 80-100°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent andrographolide peak.
Visualizations
Caption: pH-dependent degradation pathways of andrographolide.
Caption: General workflow for an andrographolide stability study.
Caption: Troubleshooting decision tree for common stability issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Stability Indicating RP- HPLC Method for Determination of Andrographolide - IJPRS [ijprs.com]
Technical Support Center: Overcoming Multidrug Resistance in Cancer Cells with Andrographolide Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and resources for utilizing andrographolide (B1667393) and its analogs to combat multidrug resistance (MDR) in cancer cell research. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental challenges, curated data on compound efficacy, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which andrographolide and its analogs overcome multidrug resistance?
The primary mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[1][2] P-gp is a key contributor to MDR, actively pumping various chemotherapy drugs out of cancer cells, thereby reducing their effectiveness.[1][2] Certain andrographolide analogs have been found to directly inhibit the ATPase activity of P-gp, which is crucial for its drug efflux function.[3] Furthermore, andrographolide can decrease the expression of P-gp, further mitigating its role in drug resistance.[1]
2. Which signaling pathways are modulated by andrographolide analogs to reverse MDR?
Andrographolide and its derivatives influence critical signaling pathways that are often dysregulated in MDR cancer cells:
-
PI3K/Akt Pathway: This pathway is vital for cell survival and is frequently overactive in cancer. Andrographolide can suppress the PI3K/Akt signaling cascade, which can lead to reduced P-gp expression and heightened sensitivity to chemotherapy.[1][4][5]
-
NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation, immunity, and cancer progression, including the expression of P-gp. Andrographolide has been demonstrated to inhibit NF-κB activation, resulting in the downregulation of P-gp and the reversal of MDR.[2][6]
3. Are there specific andrographolide analogs that are particularly effective at reversing MDR?
Yes, research has highlighted several andrographolide analogs with significant MDR-reversing capabilities. For instance, nitrogen-containing derivatives, especially those with thiosemicarbazide (B42300) groups, have demonstrated potent P-gp inhibitory activity.[3] Chemical modifications at various sites on the andrographolide molecule, such as the C-3, C-14, and C-19 positions, have produced derivatives with improved cytotoxicity against cancer cells when compared to the original compound.[6]
4. Can andrographolide analogs be used in combination with conventional chemotherapy drugs?
Absolutely. Andrographolide and its analogs have shown synergistic effects when combined with standard chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel.[1][3] By inhibiting P-gp and re-sensitizing cancer cells to treatment, these analogs can boost the effectiveness of chemotherapy. This could potentially allow for the use of lower, less toxic doses of conventional drugs.
5. What are common cancer cell line models for studying the MDR reversal effects of andrographolide analogs?
Researchers typically employ cancer cell lines that have been engineered to overexpress P-gp. A widely used model is the L5178Y mouse lymphoma cell line transfected with the human ABCB1 gene.[3] Other valuable models include cancer cell lines that have developed resistance to specific chemotherapy drugs through prolonged exposure.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for andrographolide analogs in MDR cancer cell lines.
-
Possible Cause 1: Cell line instability. The resistance phenotype of MDR cell lines can diminish over time with continuous passaging.
-
Troubleshooting Tip: Regularly confirm the P-gp expression and resistance level of your cell line using a known P-gp substrate and a standard cytotoxic drug. It is recommended to use cells within a defined passage number range for your experiments.
-
-
Possible Cause 2: Variability in experimental conditions. Factors such as the initial number of cells plated, incubation duration, and the concentration of reagents can all affect the calculated IC50 values.
-
Troubleshooting Tip: Maintain strict consistency in your experimental protocols. Use the same cell seeding density and incubation times for all related experiments. Always prepare fresh drug solutions immediately before use.
-
-
Possible Cause 3: Purity and stability of the andrographolide analog. The purity of your compound is critical to its activity. Some analogs may also degrade under specific storage or experimental conditions.
-
Troubleshooting Tip: Confirm the purity of your andrographolide analog with appropriate analytical methods (e.g., HPLC, NMR). Adhere to the supplier's guidelines for storage and handling.
-
Issue 2: Difficulty in observing a synergistic effect when combining an andrographolide analog with a chemotherapeutic drug.
-
Possible Cause 1: Inappropriate drug concentrations or ratios. The synergistic effect of a drug combination is highly dependent on the specific concentrations and ratio of the combined agents.
-
Troubleshooting Tip: Conduct a dose-matrix experiment where you test a range of concentrations for both the andrographolide analog and the chemotherapy drug. Utilize software such as CompuSyn to calculate the Combination Index (CI), which will help you determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]
-
-
Possible Cause 2: The chosen chemotherapeutic drug is not a substrate for P-gp. If the primary resistance mechanism in your cell line is not mediated by P-gp, or if the chemotherapy drug is not transported by P-gp, you are unlikely to see a synergistic effect with a P-gp inhibitor.
-
Troubleshooting Tip: Verify that the chemotherapy drug you are using is a known substrate for P-gp. If it is not, consider using a different cytotoxic agent or a cell line where P-gp is the predominant resistance mechanism.
-
Issue 3: Low or no inhibition of P-gp ATPase activity with an andrographolide analog.
-
Possible Cause 1: The analog is not a direct ATPase inhibitor. Some andrographolide analogs may reverse MDR through alternative mechanisms, such as reducing the overall expression of P-gp, rather than by directly inhibiting its ATPase function.
-
Troubleshooting Tip: Examine the effect of the analog on P-gp protein levels using Western blotting or on gene expression using qPCR.
-
-
Possible Cause 2: Suboptimal assay conditions. The P-gp ATPase activity assay is sensitive to variables like ATP concentration, incubation time, and the presence of activating substrates.
-
Troubleshooting Tip: Optimize the assay conditions as recommended by the manufacturer of your ATPase assay kit. Always include a known P-gp substrate, such as verapamil, as a positive control.
-
Data Presentation
Table 1: Cytotoxic Activity (IC50) of Andrographolide Analogs in Multidrug-Resistant (MDR) and Parental (PAR) Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) - PAR | IC50 (µM) - MDR | Fold Resistance | Reference |
| Andrographolide (1) | L5178Y | 37.21 ± 4.99 | 22.97 ± 0.48 | 0.62 | [8] |
| Compound 5 | L5178Y | > 30 | 5.47 ± 0.22 | < 0.18 | [3] |
| Methyl sulfonyl derivative (4a) | NCI-H187 | - | 6.26 | - | [5][9] |
| Methyl sulfonyl derivative (4a) | K562 | - | 5.97 | - | [5][9] |
| Methyl sulfonyl derivative (4a) | MCF-7 | - | 11.30 | - | [5][9] |
| Methyl sulfonyl derivative (4a) | A549 | - | 3.98 | - | [5][9] |
| Ethyl sulfonyl derivative (4b) | NCI-H187 | - | 10.83 | - | [5][9] |
| Ethyl sulfonyl derivative (4b) | K562 | - | 12.98 | - | [5][9] |
| Analog 5a | MCF-7 | - | 3.21 ± 0.2 (24h) | - | [6] |
| Analog 5b | MCF-7 | - | 3.05 ± 0.6 (24h) | - | [6] |
| Analog 5i | MCF-7 | - | 2.69 ± 0.7 (24h) | - | [6] |
| Analog 5f | MCF-7 | - | 2.84 ± 0.3 (24h) | - | [6] |
Table 2: Reversal of Multidrug Resistance by Andrographolide Analogs
| Compound | Concentration (µM) | Effect on Doxorubicin Resistance | Cancer Cell Line | Reference |
| Compound 3 | 2 | Strong Synergistic Interaction | L5178Y | [3] |
| Compound 13 | 2 | Strong MDR Reversal Effect | L5178Y | [3] |
| Compound 20 | 2 | Strong MDR Reversal Effect | L5178Y | [3] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is for assessing the cytotoxic effects of andrographolide analogs on cancer cells.
-
Materials:
-
96-well plates
-
MDR and parental cancer cells
-
Complete culture medium
-
Andrographolide analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the andrographolide analog for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan (B1609692) crystals.[10]
-
Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
2. P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the impact of andrographolide analogs on the ATPase activity of P-gp.
-
Materials:
-
P-gp-rich membrane vesicles (commercially available)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
ATP
-
Andrographolide analogs
-
P-gp substrate (e.g., verapamil) as a positive control
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Pre-incubate the P-gp membranes with the andrographolide analog or control compounds in the assay buffer for 5-10 minutes at 37°C.
-
Start the reaction by adding ATP.
-
Incubate the mixture at 37°C for 20-30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.[11][12]
-
Read the absorbance at the appropriate wavelength (typically 620-650 nm for Malachite Green).[11][13]
-
Assess the effect of the andrographolide analog on P-gp ATPase activity by comparing the Pi released in its presence to the basal activity and the activity stimulated by a known P-gp substrate.
-
3. Rhodamine 123 Efflux Assay
This functional assay evaluates the ability of andrographolide analogs to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.
-
Materials:
-
MDR and parental cancer cells
-
Rhodamine 123
-
Andrographolide analogs
-
Known P-gp inhibitor (e.g., verapamil) as a positive control
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Incubate the cells with the andrographolide analog or a control compound for a specified time.
-
Add rhodamine 123 to the cells and incubate to allow for its uptake.
-
Wash the cells to remove any rhodamine 123 remaining outside the cells.
-
Resuspend the cells in fresh medium (with or without the test compound) and incubate to permit efflux of the dye.
-
Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence microscope.[14][15]
-
An increase in intracellular fluorescence in the presence of the andrographolide analog compared to the control indicates inhibition of P-gp-mediated efflux.
-
4. Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways
This protocol determines the effect of andrographolide analogs on the expression and phosphorylation of key proteins in the PI3K/Akt and NF-κB pathways.
-
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-P-gp, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]
-
After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.[17]
-
Analyze the intensity of the bands to determine the relative protein expression levels.
-
Mandatory Visualizations
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Nitrogen-containing andrographolide derivatives with multidrug resistance reversal effects in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.com [abcam.com]
- 13. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
optimizing reaction conditions for the synthesis of andrographolide derivatives
Welcome to the technical support center for the synthesis of andrographolide (B1667393) derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting points for synthesizing andrographolide derivatives?
A1: The most common starting material is andrographolide itself, which is a bicyclic diterpenoid lactone extracted from the plant Andrographis paniculata.[1][2] Due to its complex structure, total synthesis is challenging, making semi-synthetic modifications of the natural product the preferred route.[2]
Q2: I am observing very low solubility of andrographolide in my reaction solvent. What can I do?
A2: Andrographolide has poor water solubility.[2] For reactions, it is typically dissolved in organic solvents. Methanol and ethanol (B145695) are commonly used for extraction and as reaction media.[2][3] For derivatization reactions, solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are often employed.[4][5] If solubility remains an issue, consider using a co-solvent system or exploring derivatives with improved solubility profiles, such as those modified at the C-14 and C-19 positions.[6]
Q3: My reaction is producing a mixture of products with modifications at multiple hydroxyl groups. How can I achieve better selectivity?
A3: Andrographolide has three hydroxyl groups at positions C-3, C-14, and C-19, which can lead to non-selective reactions.[7][8] To achieve selectivity, a protection-deprotection strategy is often necessary. For instance, the C-3 and C-19 hydroxyls can be selectively protected as an acetonide or with bulky groups like trityl ethers before modifying the C-14 hydroxyl.[4][5][7][9]
Q4: What are the key reaction types used to synthesize andrographolide derivatives?
A4: Common synthetic modifications include:
-
Esterification: The hydroxyl groups, particularly at C-14 and C-19, are frequently esterified to improve bioactivity and solubility.[6][7][10]
-
Etherification: Synthesis of ether derivatives is another common strategy.[9]
-
Michael Addition: The α,β-unsaturated lactone moiety is susceptible to Michael addition reactions.[2]
-
Click Chemistry: This approach has been used to create triazole-containing derivatives, often starting from a propargyl ester at the C-14 position.[11][12]
-
Isomerization: The 8,17-double bond can be isomerized to an 8,9-double bond under acidic conditions.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Poor solubility of starting material. - Steric hindrance at the reaction site. - Inappropriate reaction temperature or time. - Use of a non-optimal catalyst or reagent. | - Use a co-solvent system or a more suitable solvent (e.g., DCM, THF).[4][5] - For sterically hindered positions, consider using a more reactive reagent or a catalyst. - Optimize reaction conditions (temperature, time, reagent stoichiometry) through small-scale trials. - Screen different catalysts and reagents. For example, in esterifications, DCC/DMAP is a common choice.[9][11] |
| Formation of Multiple Products / Lack of Selectivity | - Reactivity of multiple hydroxyl groups (C-3, C-14, C-19). | - Implement a protection-deprotection strategy. Protect the more reactive hydroxyls (e.g., C-3 and C-19) before modifying the target hydroxyl.[4][5][7][11] - Use sterically bulky reagents that may preferentially react with the less hindered hydroxyl group. |
| Decomposition of Starting Material or Product | - Andrographolide is unstable in alkaline conditions and can undergo hydrolysis of the lactone ring.[2][13] - Harsh acidic conditions can lead to undesired rearrangements. | - Maintain a neutral or slightly acidic pH (pH 3-5 is most stable).[2] - Use mild reaction conditions and avoid strong acids or bases. For deprotection, milder acidic conditions (e.g., acetic acid/water) can be used.[11] |
| Difficulty in Product Purification | - Presence of unreacted starting materials and reagents. - Formation of closely related byproducts with similar polarity. | - Utilize column chromatography with a carefully selected solvent system for separation. - Crystallization can be an effective purification method for obtaining high-purity andrographolide and its derivatives.[1] - Preparative HPLC can be used for challenging separations.[1] |
| Failure to Deprotect the Protecting Group | - The protecting group is too stable under the applied conditions. | - If a standard deprotection protocol fails (e.g., for a very stable silyl (B83357) ether), explore alternative, more potent deprotection reagents or conditions.[14] It may also be beneficial to choose a more labile protecting group in the initial synthetic design.[14] |
Experimental Protocols
General Protocol for C-14 Esterification of Andrographolide using a Protection-Deprotection Strategy
This protocol is a generalized procedure based on common methodologies described in the literature.[11][12]
Step 1: Protection of C-3 and C-19 Hydroxyls
-
Dissolve andrographolide in dichloromethane (DCM).
-
Add benzaldehyde (B42025) dimethyl acetal (B89532) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the protected intermediate (3,19-benzylidene andrographolide).
Step 2: Esterification at C-14
-
Dissolve the protected andrographolide in DCM.
-
Add N,N'-dicyclohexylcarbodiimide (DCC), a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), and the desired carboxylic acid (e.g., propiolic acid).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove dicyclohexylurea (DCU) and purify the product by column chromatography.
Step 3: Deprotection of C-3 and C-19 Hydroxyls
-
Dissolve the C-14 esterified intermediate in a mixture of acetic acid and water (e.g., 8:2 v/v).
-
Reflux the mixture for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the final product by column chromatography or crystallization.
Quantitative Data Summary
Table 1: Optimized Extraction Conditions for Andrographolide
| Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Soxhlet Extraction | Methanol | Reflux | 5 hours | Not specified | [3] |
| Accelerated Solvent Extraction (ASE) | Not specified | 60 | 5 min (3 cycles) | 335.2 ± 0.2 mg/g | [15][16] |
| Maceration | Not specified | Room Temperature | 360 min (4 cycles) | 3.47-3.74% | [17] |
Visualizations
Experimental Workflow for Synthesis and Optimization of Andrographolide Derivatives
Caption: A typical workflow for the semi-synthesis of andrographolide derivatives.
Troubleshooting Logic for Low Reaction Yield
References
- 1. worldsresearchassociation.com [worldsresearchassociation.com]
- 2. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anubooks.com [anubooks.com]
- 4. Synthesis and Characterization of Andrographolide Derivatives as Regulators of βAPP Processing in Human Cells [mdpi.com]
- 5. Synthesis and Characterization of Andrographolide Derivatives as Regulators of βAPP Processing in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and cytotoxicity of novel 14α- O-(1,4-disubstituted-1,2,3-triazolyl) ester derivatives of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Classification of Andrographis paniculata extracts by solvent extraction using HPLC fingerprint and chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 16. researchhub.com [researchhub.com]
- 17. researchgate.net [researchgate.net]
scale-up challenges for the production of 14-Deoxy-17-hydroxyandrographolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 14-Deoxy-17-hydroxyandrographolide.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound, and what are the key quality control parameters?
The primary starting material is Andrographolide (B1667393), a diterpenoid lactone extracted from the plant Andrographis paniculata. Key quality control parameters for the starting material include:
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Purity: Assessed by High-Performance Liquid Chromatography (HPLC), typically requiring >98% purity.
-
Impurities: Identification and quantification of related andrographolide derivatives and any residual solvents.
-
Moisture Content: Determined by Karl Fischer titration to prevent unwanted side reactions.
Q2: What are the main challenges related to the stability of this compound?
Like its parent compound, andrographolide, this compound is susceptible to degradation under certain conditions. Key stability challenges include:
-
Thermal Degradation: Elevated temperatures can lead to decomposition. It is advisable to conduct reactions at controlled temperatures and store the compound in a cool environment.
-
pH Sensitivity: The lactone ring in the andrographolide structure is susceptible to hydrolysis under acidic or basic conditions. Maintaining a neutral pH during processing and in the final formulation is critical.
-
Oxidation: Exposure to air and light can lead to oxidative degradation. Manufacturing and storage under an inert atmosphere (e.g., nitrogen or argon) and in light-protected containers are recommended.
Q3: What are the common solubility issues encountered with this compound and how can they be addressed?
Andrographolide and its derivatives generally exhibit poor aqueous solubility, which can pose challenges during formulation. Strategies to address this include:
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Co-crystallization: Forming co-crystals with pharmaceutically acceptable co-formers can enhance solubility and dissolution rates.[1]
-
Formulation with Excipients: Utilizing solubility enhancers such as cyclodextrins, surfactants, and polymers.
-
Particle Size Reduction: Techniques like micronization or nano-milling can increase the surface area and improve dissolution.
Troubleshooting Guides
Synthesis and Reaction Control
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Optimize reaction time and temperature. - Ensure stoichiometric ratios of reactants and reagents are accurate. |
| Side Reactions | - Protect reactive functional groups (e.g., hydroxyl groups at C-3 and C-19) prior to the desired modification at C-17.[2] - Control reaction temperature to minimize the formation of thermal degradation products. |
| Degradation of Product | - Work up the reaction under neutral pH conditions. - Use an inert atmosphere to prevent oxidation. |
Issue: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Presence of Related Andrographolide Derivatives in Starting Material | - Use highly purified andrographolide (>98%). - Characterize all impurities in the starting material to anticipate potential side products. |
| Epimerization | - Control reaction conditions (temperature, base/acid concentration) to minimize epimerization at stereocenters. |
| Formation of Dehydrated Byproducts | - Avoid strongly acidic conditions and high temperatures which can lead to dehydration reactions. |
Purification and Crystallization
Issue: Difficulty in Isolating Pure this compound
| Potential Cause | Troubleshooting Step |
| Co-elution of Impurities during Chromatography | - Optimize the mobile phase composition and gradient for better separation. - Consider using a different stationary phase (e.g., different bonded silica). |
| Poor Crystallization | - Screen a variety of solvents and solvent mixtures to find suitable crystallization conditions.[3] - Employ techniques like anti-solvent addition or slow evaporation. - Seeding with a small amount of pure crystal can induce crystallization. |
| Oily Product Formation | - Ensure all residual solvents from the reaction are removed prior to crystallization attempts. - Try precipitating the product from a concentrated solution into a non-solvent. |
Formulation and Stability
Issue: Degradation of this compound in the Final Formulation
| Potential Cause | Troubleshooting Step |
| Hydrolysis | - Buffer the formulation to a neutral pH. - Protect from moisture by using appropriate packaging. |
| Oxidation | - Include antioxidants in the formulation. - Package the final product in sealed containers under an inert atmosphere. |
| Photodegradation | - Use amber or opaque packaging to protect from light. |
Experimental Protocols
General Protocol for the Synthesis of a C-17 Modified Andrographolide Derivative
This protocol outlines a general procedure for the modification of andrographolide, which can be adapted for the synthesis of this compound.
-
Protection of Hydroxyl Groups: Dissolve andrographolide in a suitable solvent (e.g., DMF). Add a protecting group reagent (e.g., benzaldehyde (B42025) dimethyl acetal (B89532) for C-3 and C-19 hydroxyls) and a catalyst. Heat the reaction mixture and monitor by TLC until the reaction is complete.[2]
-
Modification at C-17: The protected andrographolide is then subjected to the desired chemical transformation at the C-17 position. The specific reagents and conditions will depend on the desired modification.
-
Deprotection: Once the C-17 modification is complete, the protecting groups are removed under appropriate conditions (e.g., mild acid hydrolysis).
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Crystallization: The purified product is crystallized from a suitable solvent or solvent mixture to obtain a high-purity solid.[3]
Quantitative Data
Table 1: Illustrative Reaction Parameters for Andrographolide Derivatization
| Parameter | Condition | Expected Outcome |
| Reaction Temperature | 25-60 °C | Lower temperatures may require longer reaction times but can reduce byproduct formation. |
| Solvent | Dichloromethane, DMF, Pyridine | Solvent choice depends on the specific reaction and solubility of reactants. |
| Typical Yield (Lab Scale) | 60-85% | Yields are highly dependent on the specific synthetic route and optimization. |
| Purity (Post-Purification) | >99% (by HPLC) | Achievable with optimized chromatography and crystallization. |
Note: These are generalized parameters and require optimization for scale-up production.
Table 2: Stability Profile of Andrographolide under Different Conditions
| Condition | Degradation | Reference |
| High Temperature (70°C) | Significant degradation observed. | [4] |
| Aqueous Solution (Room Temp) | 30-60% degradation after 24 hours. | [4] |
| Storage at 4°C | Minimal degradation. | [5] |
Note: The stability of this compound is expected to be similar to andrographolide, but specific stability studies are required.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield during synthesis.
References
selecting appropriate solvents for andrographolide extraction and purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate solvents and troubleshooting common issues encountered during the extraction and purification of andrographolide (B1667393) from Andrographis paniculata.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting andrographolide?
A1: Methanol (B129727) is frequently cited as the most effective solvent for extracting andrographolide, yielding a higher percentage of the compound compared to other solvents.[1][2] However, the choice of solvent can also depend on the specific extraction technique employed. For instance, aqueous solutions of ethanol (B145695) (e.g., 50-70%) have also been shown to be effective, particularly in methods like ultrasound-assisted extraction.[3][4]
Q2: Andrographolide has poor water solubility. How can I work with it in aqueous solutions?
A2: Andrographolide is almost insoluble in water.[5][6] To dissolve it in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[7] Another approach to enhance aqueous solubility is through the formation of inclusion complexes, for example, with hydroxypropyl-β-cyclodextrin (HP-β-CD).[8][9][10]
Q3: My extract is a dark green, sticky residue. How can I remove the chlorophyll (B73375) and other pigments?
A3: The dark green color is primarily due to chlorophyll. Activated charcoal treatment of the extract is a common and effective method for removing these pigments before proceeding to crystallization. Additionally, washing the crude crystalline mass with a non-polar solvent like toluene (B28343) can help remove coloring matter.[3][11] Organic solvent nanofiltration (OSN) has also been explored for chlorophyll removal.[12]
Q4: I'm having trouble getting my andrographolide to crystallize. What can I do?
A4: Successful crystallization depends on achieving a supersaturated solution. Ensure your crude extract is sufficiently pure by removing impurities that can hinder crystallization. Cooling crystallization is a commonly used technique; dissolving the extract in a suitable hot solvent (like methanol) and then allowing it to cool slowly can yield high-purity crystals.[13] The process may need to be repeated for higher purity.
Q5: What are the key stability concerns for andrographolide?
A5: Andrographolide contains an ester structure, making it susceptible to hydrolysis, especially in aqueous solutions and under alkaline conditions.[5][6] Its stability is better at lower temperatures and in acidic conditions, with the most stable pH range being 3-5.[5] It is more stable in chloroform.[5]
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Andrographolide Yield | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Improper particle size of the plant material. | - Use methanol or an optimized ethanol-water mixture for extraction.[3]- Increase extraction time or use methods like Soxhlet, ultrasound-assisted, or microwave-assisted extraction to improve efficiency.[5][14]- Grind the plant material to a fine powder (e.g., 80 mesh) to increase the surface area for solvent contact. |
| Co-extraction of a large amount of impurities | - Solvent is not selective enough. | - Consider using a multi-step extraction with solvents of varying polarity.- Employ techniques like solid-phase extraction (SPE) for cleaner extracts.[15] |
| Thermal degradation of andrographolide | - High temperatures during extraction (e.g., prolonged Soxhlet extraction). | - Use extraction methods that operate at lower temperatures, such as cold maceration or ultrasound-assisted extraction.[14][16] |
Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in removing chlorophyll | - High concentration of pigments in the initial extract. | - Treat the crude extract with activated charcoal before crystallization.- Wash the crude crystals with a non-polar solvent like toluene.[11] |
| Oily or non-crystalline product after solvent evaporation | - Presence of impurities hindering crystallization. | - Perform a preliminary purification step, such as column chromatography, to remove interfering compounds.[17]- Ensure all chlorophyll and other pigments are removed. |
| Low purity of recrystallized andrographolide | - Incomplete removal of impurities.- Co-crystallization with other compounds. | - Repeat the recrystallization process multiple times.- For very high purity, consider preparative HPLC after initial purification steps.[12] |
| Andrographolide degradation during purification | - Exposure to alkaline conditions or high temperatures in aqueous solutions. | - Maintain a slightly acidic pH (3-5) during any aqueous processing steps.[5]- Avoid prolonged heating, especially in the presence of water. |
Data Presentation
Andrographolide Solubility
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethylformamide (DMF) | ~14 | Room Temperature | - |
| Dimethyl sulfoxide (B87167) (DMSO) | ~3 | Room Temperature | - |
| Methanol | Highest among common polar solvents | Increases with temperature | Often considered the best solvent for extraction.[18] |
| Ethanol | Soluble | Increases with temperature | Dissolves in boiling ethanol.[5] |
| Acetone (Propanone) | Soluble | Increases with temperature | [18] |
| Chloroform | Very slightly soluble | Room Temperature | Andrographolide is more stable in chloroform.[5] |
| Water | Almost insoluble (~0.08 mg/mL) | Room Temperature | Solubility is very low.[1][5] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 | Room Temperature | For preparing aqueous solutions.[7] |
Comparison of Extraction Solvents and Methods
| Extraction Method | Solvent | Yield/Concentration | Reference |
| Ultrasound-Assisted Extraction | Absolute Methanol | 1.34 mg/mL | [14] |
| Ultrasound-Assisted Extraction | Absolute Ethanol | 1.21 mg/mL | [14] |
| Ultrasound-Assisted Extraction | 60% Ethanol | 0.41 mg/mL | [14] |
| Ultrasound-Assisted Extraction | 40% Methanol | 0.36 mg/mL | [14] |
| Maceration | 1:1 Dichloromethane (B109758):Methanol | ~1.9-2.0 g crude andrographolide | [11] |
| Soxhlet Extraction | Methanol | Higher yield than ethanol, DCM | |
| Optimized Ethanol Extraction | 95% Ethanol (1:15 ratio, 12h, 40°C) | 15.53 mg/g | [12] |
Experimental Protocols
Protocol 1: Extraction by Cold Maceration and Recrystallization
This method is simple and avoids heat, minimizing the degradation of andrographolide.
-
Maceration:
-
Grind dried leaves of Andrographis paniculata to a fine powder.
-
Soak the leaf powder in a 1:1 mixture of dichloromethane and methanol.[11][16]
-
Allow the mixture to stand for an extended period (e.g., overnight) with occasional stirring.
-
Filter the extract to remove the plant material.
-
Evaporate the solvent from the filtrate under vacuum to obtain a dark green crystalline mass.[11]
-
-
Purification and Recrystallization:
-
Wash the crude crystalline mass repeatedly with toluene to remove the green coloring matter.[11]
-
Completely remove the toluene.
-
Dissolve the remaining crystalline material in hot methanol.
-
Cool the solution in a refrigerator to induce crystallization.[11]
-
Collect the crystals by filtration and wash them with a small amount of cold methanol.
-
Repeat the recrystallization from methanol to achieve higher purity.
-
Protocol 2: Column Chromatography for Purification
This protocol is suitable for purifying crude extracts to isolate andrographolide.
-
Preparation of Crude Extract:
-
Extract andrographolide from the plant material using a suitable solvent like methanol.
-
Concentrate the extract to obtain a crude residue.
-
-
Column Chromatography:
-
Prepare a silica (B1680970) gel column.
-
Dissolve the crude extract in a minimum amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system. A common mobile phase is a mixture of chloroform, methanol, and ethyl acetate (B1210297) (e.g., 8:1.5:1).[11] Another option is a gradient of toluene and ethyl acetate.[17]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing andrographolide.
-
Combine the pure fractions and evaporate the solvent to obtain purified andrographolide.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tmrjournals.com [tmrjournals.com]
- 4. CN103435578A - Method for extracting andrographolide from andrographis paniculata - Google Patents [patents.google.com]
- 5. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide | 5508-58-7 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Physicochemical characteristics and oral bioavailability of andro...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. worldsresearchassociation.com [worldsresearchassociation.com]
- 13. scribd.com [scribd.com]
- 14. Bioassay-Guided extraction of andrographis paniculata for intervention of in-vitro prostate cancer progression in metabolic syndrome environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LOADING...... [tmrjournals.com]
- 16. A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchtrend.net [researchtrend.net]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Andrographolide Derivatives
Andrographolide (B1667393), a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention from the scientific community for its diverse pharmacological activities.[1][2][3][4] Extensive research has focused on modifying its chemical structure to enhance its therapeutic efficacy and overcome limitations such as poor solubility and bioavailability.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of andrographolide derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The information is intended for researchers, scientists, and drug development professionals.
This guide summarizes key quantitative data in structured tables, details common experimental protocols for evaluating these derivatives, and presents signaling pathways and experimental workflows through diagrams for enhanced clarity.
Structure-Activity Relationship (SAR) Insights
The core structure of andrographolide presents several reactive sites for chemical modification, primarily the hydroxyl groups at C-3, C-14, and C-19, and the α,β-unsaturated γ-lactone ring.[5][6] SAR studies have consistently shown that modifications at these positions can significantly influence the biological activity of the resulting derivatives.[5][6]
Anticancer Activity
The anticancer effects of andrographolide and its derivatives are attributed to their ability to modulate various signaling pathways involved in cancer progression, such as NF-κB, STAT3, and PI3K/Akt/mTOR, leading to the induction of cell cycle arrest and apoptosis.[5][7]
Key SAR findings for anticancer activity include:
-
Esterification of the hydroxyl groups at C-3, C-14, and C-19 has been shown to enhance anticancer activity compared to the parent compound.[5][6]
-
Derivatives with halogenated esters at the C-14 position have demonstrated significant cytotoxicity in renal (HEK-293) and breast (MCF-7) cancer cells, with low toxicity in normal cells.[8]
-
The introduction of an epoxide at the 8,17-double bond, in combination with esterification at C-14, has yielded potent anticancer agents.[8][9]
-
1,2,3-triazole-substituted andrographolide derivatives have also shown promising anticancer properties.[5]
Anti-inflammatory Activity
Andrographolide exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[3][10] This is often achieved through the inhibition of the NF-κB and JAK/STAT signaling pathways.[3][10][11]
Key SAR findings for anti-inflammatory activity include:
-
The introduction of a tetrahydrofuran ring and a cyclic olefinic bond in andrographolide derivatives can enhance anti-inflammatory activity.[12]
-
Compounds like isoandrographolide and 14-deoxyandrographolide have shown more potent anti-inflammatory activity than andrographolide itself.[12]
-
Derivatives synthesized by conjugating andrographolide with other anti-inflammatory or anti-bacterial agents have shown increased cell viability and reduced NO release in LPS-induced RAW 264.7 cells.[13][14]
Antiviral Activity
Andrographolide and its derivatives have demonstrated a broad spectrum of antiviral activities against both RNA and DNA viruses.[1][2] The mechanisms of action include inhibiting viral entry, replication, and the function of essential viral proteins.[15][16]
Key SAR findings for antiviral activity include:
-
The C-15 imine group and C-19 sulfonate group are crucial for the antiviral effects of some derivatives, as they can form covalent bonds with viral targets.[1]
-
14-deoxy-11,12-didehydroandrographolide has been shown to be effective against the influenza A virus, HSV-1, and HIV.[15]
-
14-deoxyandrographolide exhibits antiviral activity against human papillomavirus (HPV), HIV, and HSV-1.[15]
-
Derivatives of dehydroandrographolide (B1139154) and andrographolide have been synthesized and evaluated for their anti-hepatitis B virus (HBV) properties, with some compounds showing potent inhibition of HBV DNA replication and antigen secretion.[17]
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of selected andrographolide derivatives from various studies.
Table 1: Anticancer Activity of Andrographolide Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Andrographolide | MCF-7 (Breast) | MTT | 15.8 | [8] |
| Derivative 10b | DU145 (Prostate) | AO/EB staining | 8.2 | [18] |
| Derivative 10c | DU145 (Prostate) | AO/EB staining | 9.5 | [18] |
| Derivative 11d | DU145 (Prostate) | AO/EB staining | 7.6 | [18] |
| Isoxazoline deriv. 31a | Various | Cytotoxicity | <40 µg/mL | [18] |
| Isoxazoline deriv. 31b | Various | Cytotoxicity | <40 µg/mL | [18] |
| Andrographolide | Calu-3 (Lung) | SARS-CoV-2 inhibition | 0.034 | [11] |
Table 2: Anti-inflammatory Activity of Andrographolide Derivatives
| Compound | Cell Line/Model | Assay | IC50 (µM) or Effect | Reference |
| Andrographolide | RAW 264.7 | NO Inhibition | - | [13][14] |
| AL-2 | RAW 264.7 | NO Inhibition | Increased cell viability, inhibited NO release | [13][14] |
| AL-3 | RAW 264.7 | NO Inhibition | Increased cell viability, inhibited NO release | [13][14] |
| AL-4 | RAW 264.7 | NO Inhibition | Increased cell viability, inhibited NO release | [13][14] |
| Isoandrographolide | Rat paw edema | Anti-inflammatory | Stronger than andrographolide | [12] |
| 14-deoxyandrographolide | Rat paw edema | Anti-inflammatory | Stronger than andrographolide | [12] |
| Andrographolide | THP-1 | PGE2 Inhibition | 8.8 | [19] |
Table 3: Antiviral Activity of Andrographolide Derivatives
| Compound | Virus | Assay | EC50 (µM) or TI | Reference |
| Andrographolide | HBV | DNA replication | IC50: 54.07 | [17] |
| Dehydroandrographolide | HBV | DNA replication | IC50: 22.58 | [17] |
| Derivative 2c | HBV | DNA replication | SI > 165.1 | [17] |
| Derivative 4e | HBV | HBsAg, HBeAg, DNA replication | SI: 20.3, 125.0, 104.9 | [17] |
| Compound 6f | HIV | Anti-HIV activity | TI ~ 34.07 | [20] |
| Compound 6 (14β-andrographolide) | SARS-CoV-2 | Plaque-reduction | NT50 = 2.1 | [1] |
| Compound 7 | SARS-CoV-2 | Plaque-reduction | NT50 = 3.7 | [1] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the biological activities of andrographolide derivatives.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HEK-293) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of andrographolide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Compound Treatment: The cells are co-treated with various concentrations of the andrographolide derivatives.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antiviral Assays (e.g., Plaque Reduction Assay)
-
Cell Infection: A confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV-2) is infected with a known amount of the virus.
-
Compound Treatment: After a brief incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the andrographolide derivative and a gelling agent (e.g., agarose).
-
Incubation: The plates are incubated for several days to allow for the formation of viral plaques (areas of cell death).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Calculation of Inhibition: The concentration of the compound that reduces the number of plaques by 50% (EC50 or NT50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by andrographolide derivatives and a general workflow for their biological evaluation.
Caption: Inhibition of the NF-κB Signaling Pathway by Andrographolide Derivatives.
Caption: Experimental Workflow for Andrographolide Derivative Development.
References
- 1. mdpi.com [mdpi.com]
- 2. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide: Synthetic Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of andrographolide analogues as novel cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 11. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure anti-inflammatory activity relationships studies of andrographolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Andrographolide Derivatives as Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, structure-activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives as novel anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 20. Synthesis and biological evaluation of andrographolide derivatives as potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of Andrographolide and its Derivatives with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct experimental data on the synergistic effects of 14-Deoxy-17-hydroxyandrographolide with chemotherapy drugs remains limited in publicly available research, extensive studies have been conducted on its parent compound, andrographolide (B1667393). This guide provides a comprehensive comparison of the synergistic potential of andrographolide with various chemotherapy agents, supported by experimental data. The findings on andrographolide may offer valuable insights for researchers investigating the therapeutic applications of its derivatives, including this compound.
Andrographolide, a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated the ability to enhance the efficacy of several conventional chemotherapy drugs, offering a potential strategy to overcome drug resistance, reduce toxicity, and improve therapeutic outcomes in cancer treatment.
Quantitative Analysis of Synergistic Effects
The combination of andrographolide with various chemotherapy drugs has shown significant synergistic anticancer effects across different cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Synergistic Effect of Andrographolide and Paclitaxel (B517696) (PTX) against A549 Non-Small Cell Lung Cancer (NSCLC) Cells
| Treatment | IC50 Value | Apoptosis Induction (Compared to PTX alone) | Intracellular ROS Accumulation (Compared to PTX alone) | In Vivo Tumor Growth Inhibition (Xenograft Murine Model) |
| Paclitaxel (PTX) alone | 15.9 nM | - | - | - |
| PTX + Andrographolide (10 µM) | 0.5-7.4 nM[1][2] | 1.22-1.27-fold increase[1][2] | 1.7-fold increase[1][2] | 98%[1][2] |
Table 2: Synergistic Effects of Andrographolide with Various Chemotherapeutic Agents
| Chemotherapy Drug | Cancer Type | Key Synergistic Outcomes | Reference |
| Cisplatin (B142131) | Colorectal Carcinoma | Potentiated cytotoxic effect through enhanced apoptosis (both intrinsic and extrinsic pathways).[3] | [3] |
| Colon Cancer | Enhanced growth inhibition and cell cycle arrest; synergistic antitumor effect via ROS-mediated ER stress and STAT3 inhibition.[4][5] | [4][5] | |
| Lung Cancer | Enhanced anticancer effects through blockade of autophagy.[6] | [6] | |
| Cisplatin-Resistant Cervical Carcinoma | Mitigated cisplatin resistance by inhibiting SPP1 regulated NF-kB/iNOS/COX-2 and PI3K/AKT pathway.[7] | [7] | |
| Doxorubicin (B1662922) | Breast Cancer | Liposomal codelivery inhibited tumor growth and metastasis, associated with an anti-angiogenesis effect. | |
| Breast Cancer Stem Cells | Restored sensitivity to doxorubicin, correlated with suppressed MnSOD activity.[8] | [8] | |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | Overcame 5-FU associated chemoresistance through inhibition of DKK1.[9] | [9] |
| Topotecan (B1662842) | Acute Myeloid Leukemia | Potentiated antitumor effect through an intrinsic apoptotic pathway.[10] | [10] |
Key Experimental Methodologies
The following are detailed protocols for key experiments cited in the studies on the synergistic effects of andrographolide and chemotherapy.
Cell Viability Assay (Sulforhodamine B (SRB) Assay)
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of andrographolide, the chemotherapy drug (e.g., paclitaxel), or a combination of both for 24-48 hours.
-
Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader. The IC50 values are then calculated.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the respective drugs for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).[1]
Intracellular Reactive Oxygen Species (ROS) Assay
-
Cell Treatment: Cells are treated with the drug combinations.
-
Probe Loading: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for a specified time.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microscope.[1][2]
In Vivo Xenograft Murine Model
-
Tumor Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomly assigned to different treatment groups: control, andrographolide alone, chemotherapy drug alone, and the combination. Drugs are administered via appropriate routes (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.[1]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of andrographolide with chemotherapy are attributed to its modulation of various cellular signaling pathways.
Caption: Overview of synergistic mechanisms of andrographolide with chemotherapy.
A key mechanism of synergy is the increased accumulation of intracellular Reactive Oxygen Species (ROS). Andrographolide, in combination with drugs like paclitaxel, significantly elevates ROS levels, leading to enhanced cancer cell apoptosis.[1][2] This effect can be blocked by ROS scavengers, confirming the central role of oxidative stress in the synergistic cytotoxicity.[1]
Caption: ROS-mediated apoptotic pathway in combination therapy.
Furthermore, andrographolide has been shown to potentiate cisplatin-induced apoptosis by modulating both intrinsic (Bax/Bcl-2 mediated) and extrinsic (Fas/FasL mediated) apoptotic pathways.[3] It also enhances cisplatin's effects by inducing endoplasmic reticulum (ER) stress and inhibiting STAT3.[5] In the context of doxorubicin resistance in breast cancer stem cells, andrographolide restores sensitivity by suppressing the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD).[8]
Conclusion
The available evidence strongly suggests that andrographolide acts as a potent chemosensitizer, enhancing the anticancer efficacy of a range of chemotherapy drugs through multiple mechanisms. While further research is required to specifically elucidate the synergistic potential of this compound, the extensive data on andrographolide provides a solid foundation and a compelling rationale for investigating its derivatives in combination cancer therapy. Researchers are encouraged to explore these pathways and mechanisms when designing future studies on novel andrographolide analogs.
References
- 1. Synergistic anticancer effects of andrographolide and paclitaxel against A549 NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Andrographolide sensitizes the cytotoxicity of human colorectal carcinoma cells toward cisplatin via enhancing apoptosis pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic antitumor effect of Andrographolide and cisplatin through ROS-mediated ER stress and STAT3 inhibition in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide enhances cisplatin-mediated anticancer effects in lung cancer cells through blockade of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrographolide Mitigates Cisplatin Resistance by Inhibiting SPP1 Regulated NF-kB/iNOS/COX-2 and PI3K/AKT Pathway in Cisplatin Resistant Cervical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitepress.org [scitepress.org]
- 9. terrytalksnutrition.com [terrytalksnutrition.com]
- 10. Andrographolide potentiates the antitumor effect of topotecan in acute myeloid leukemia cells through an intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cancer-Fighting Potential: A Comparative Guide to the Selectivity of Andrographolide Derivatives
For researchers, scientists, and drug development professionals, the quest for anti-cancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a paramount objective. Andrographolide (B1667393), a natural product isolated from Andrographis paniculata, and its derivatives have emerged as promising candidates in this pursuit. This guide provides an objective comparison of the selectivity of various andrographolide derivatives for cancer cells over normal cells, supported by experimental data and detailed methodologies.
Enhanced Cytotoxicity and Selectivity of Andrographolide Derivatives
Andrographolide has demonstrated a time- and concentration-dependent inhibitory effect on the proliferation of various cancer cell lines.[1] Notably, its cytotoxic effects are significantly more pronounced in cancer cells compared to their normal counterparts. For instance, in a study involving the triple-negative breast cancer cell line MDA-MB-231, andrographolide exhibited a potent inhibitory effect, while its impact on the normal breast epithelial cell line, MCF-10A, was considerably less, as evidenced by a 3.5-fold higher IC50 value at 48 hours.[1]
Chemical modifications of the andrographolide scaffold have led to the development of derivatives with even greater potency and selectivity. These derivatives often target key cellular pathways involved in cancer progression, such as the p53 signaling network, to induce programmed cell death (apoptosis) and halt the cell cycle in cancerous cells.
Comparative Analysis of In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of andrographolide and its derivatives against a panel of cancer and normal cell lines, providing a quantitative measure of their selective anti-cancer activity. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value signifies greater selectivity for cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Andrographolide | MDA-MB-231 (Breast) | 30.28 (48h) | MCF-10A (Breast) | 106.1 (48h) | 3.50 | [1] |
| Andrographolide | MCF-7 (Breast) | 36.9 (48h) | MCF-10A (Breast) | 106.1 (48h) | 2.88 | [1] |
| Andrographolide | DBTRG-05MG (Glioblastoma) | 13.95 (72h) | SVGp12 (Glia) | >200 (24h) | >14.34 | [2] |
Key Signaling Pathways Targeted by Andrographolide Derivatives
The selective anti-cancer activity of andrographolide and its derivatives is often attributed to their ability to modulate critical signaling pathways that are dysregulated in cancer. A key player in this process is the tumor suppressor protein p53.
p53-Mediated Apoptosis
In many cancer cells, andrographolide and its derivatives have been shown to induce apoptosis through a p53-dependent mechanism. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the caspase cascade and subsequent cell death. For instance, in triple-negative breast cancer cells, andrographolide has been found to suppress proliferation by modulating the p53/CDK1 signaling axis. Furthermore, in bladder cancer cells, andrographolide enhances TRAIL-induced apoptosis by upregulating death receptors (DR4 and DR5) in a p53-dependent manner.
Caption: p53-mediated apoptosis and cell cycle arrest induced by andrographolide derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Andrographolide derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the andrographolide derivatives for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and control cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.
Conclusion
The presented data and methodologies underscore the significant potential of andrographolide derivatives as selective anti-cancer agents. The enhanced cytotoxicity towards cancer cells, coupled with a favorable safety profile against normal cells, positions these compounds as promising leads for further preclinical and clinical development. The elucidation of their mechanisms of action, particularly their ability to modulate the p53 pathway, provides a rational basis for their therapeutic application. The provided experimental protocols offer a standardized framework for researchers to further evaluate and compare the efficacy and selectivity of novel andrographolide analogues.
References
Unveiling Cellular Targets: A Comparative Guide to Proteomic Validation of 14-Deoxy-17-hydroxyandrographolide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest to identify the precise cellular targets of bioactive small molecules is a cornerstone of modern drug discovery. This guide provides a comparative overview of proteomic approaches for validating the cellular targets of the natural product 14-Deoxy-17-hydroxyandrographolide. Due to a notable lack of direct proteomic studies on this specific compound, this guide centers on the extensively studied parent compound, andrographolide (B1667393), and draws comparisons with its analogs, including inferences for this compound based on structure-activity relationships.
Executive Summary
Andrographolide, a labdane (B1241275) diterpenoid from Andrographis paniculata, has demonstrated a wide range of biological activities, including anti-inflammatory and anti-cancer effects. The identification of its direct cellular targets is crucial for understanding its mechanism of action and for the development of more potent and selective derivatives. Chemical proteomics has emerged as a powerful tool for this purpose. This guide will delve into the methodologies, present the known targets of andrographolide, and discuss how structural modifications, such as those in this compound, may influence target engagement.
Proteomic Approaches for Target Identification
Several cutting-edge proteomic techniques have been employed to deconvolute the cellular targets of andrographolide. These methods offer an unbiased view of the protein interaction landscape within a complex biological system.
1. Quantitative Chemical Proteomics with Clickable Probes: This is a prominent strategy for identifying the cellular targets of natural products. It involves the synthesis of a modified version of the compound of interest, an "activity-based probe," which contains a "clickable" chemical handle (e.g., an alkyne or azide (B81097) group). This probe is introduced to living cells, where it binds to its protein targets. After cell lysis, a reporter tag (e.g., biotin) is attached to the probe via a highly specific click chemistry reaction. The biotinylated protein-probe complexes can then be enriched using affinity purification (e.g., with streptavidin beads) and subsequently identified and quantified by mass spectrometry.[1][2]
2. Thermal Proteome Profiling (TPP): TPP is a powerful method for monitoring protein-ligand interactions in a cellular context without the need for chemical modification of the compound. The principle behind TPP is that the binding of a ligand to a protein generally increases the protein's thermal stability. In a typical TPP experiment, cells or cell lysates are treated with the compound of interest and then heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. A shift in the melting curve of a protein in the presence of the compound indicates a direct or indirect interaction.[3][4][5][6]
3. Affinity Purification using Immobilized Compounds: In this classical approach, the small molecule is immobilized on a solid support, such as magnetic beads. This "bait" is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "pulled down," washed to remove non-specific binders, and then identified by mass spectrometry. To distinguish true targets from non-specific interactions, control experiments with inactive isomers or unrelated molecules are often performed.[7]
Cellular Targets of Andrographolide
Proteomic studies have identified a number of cellular proteins that are directly targeted by andrographolide. These findings provide a molecular basis for its observed pharmacological effects.
| Target Protein | Function | Proteomic Method Used | Reference |
| NF-kappaB p50 (NFKB1) | Transcription factor involved in inflammation and immunity. | Quantitative Chemical Proteomics | [1] |
| Actin, cytoplasmic 1 | A major component of the cytoskeleton, involved in cell motility, structure, and integrity. | Quantitative Chemical Proteomics | [1] |
| I-kappa-B kinase beta (IKBKB) | A key kinase in the NF-kappaB signaling pathway. | Affinity Purification-MS | [7] |
| Protein Kinase C, Nu (PKN1) | A serine/threonine kinase involved in various cellular processes. | Affinity Purification-MS | [7] |
| Protein Kinase, CAMP-Dependent, Catalytic, Alpha (PRKACA) | A key enzyme in the cAMP-dependent signaling pathway. | Affinity Purification-MS | [7] |
| 14-3-3 protein beta/alpha (YWHAB) | Adaptor protein involved in signal transduction, cell cycle, and apoptosis. | Affinity Purification-MS | [7] |
| 14-3-3 protein eta (YWHAH) | Adaptor protein with roles in signal transduction and apoptosis. | Affinity Purification-MS | [7] |
| CD4 molecule | A co-receptor for the T-cell receptor. | Affinity Purification-MS | [7] |
Comparison with this compound and Other Analogs
Direct proteomic data for this compound is currently unavailable in the published literature. However, we can infer potential differences in target engagement based on its structure compared to andrographolide.
Andrographolide possesses an α,β-unsaturated γ-butyrolactone moiety, which is a key structural feature for its covalent interaction with cysteine residues on target proteins. The reactivity of this Michael acceptor is crucial for its biological activity.
-
This compound: This analog lacks the C14 hydroxyl group present in andrographolide. Structure-activity relationship (SAR) studies on andrographolide analogs have suggested that modifications at the C14 position can significantly impact cytotoxicity and other biological activities. The absence of the C14 hydroxyl group may alter the electronic properties and steric hindrance around the lactone ring, potentially modulating its reactivity and, consequently, its target profile. Further studies are required to determine if these changes lead to a different set of cellular targets or altered binding affinities for the known targets of andrographolide.
-
Other Andrographolide Analogs: SAR studies have shown that modifications to the A-ring and the C-19 hydroxyl group of andrographolide can also influence its biological activity.[8] For instance, esterification at the C-19 position has been shown to enhance anti-proliferative effects in some cancer cell lines, possibly through altered interactions with cellular targets.[8]
Experimental Protocols
Quantitative Chemical Proteomics using a Clickable Andrographolide Probe
This protocol is adapted from studies on andrographolide.[1][2]
-
Probe Synthesis: Synthesize an andrographolide analog containing a terminal alkyne group. This is typically achieved by modifying a hydroxyl group on the parent molecule.
-
Cell Culture and Treatment: Culture the desired cell line (e.g., HCT116) to 70-80% confluency. Treat the cells with the alkyne-modified andrographolide probe for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Click Chemistry: To the cell lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the click reaction to proceed, which ligates biotin (B1667282) to the probe-bound proteins.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification. Quantitative analysis can be performed using label-free methods or isotopic labeling techniques like iTRAQ.[2]
Thermal Proteome Profiling (TPP)
This protocol is a general workflow for TPP experiments.[4][5][6]
-
Cell Culture and Treatment: Culture cells and treat with the compound of interest (e.g., this compound) or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C) for a set time (e.g., 3 minutes).
-
Lysis and Ultracentrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Protein Digestion and Labeling: Collect the supernatant, reduce, alkylate, and digest the proteins with trypsin. For multiplexed analysis, label the resulting peptides with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins. For each protein, generate a melting curve by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting temperature between the treated and control samples indicates a potential interaction.
Visualizations
Caption: Workflow for proteomic target identification.
Caption: Andrographolide's inhibition of NF-kB signaling.
Conclusion and Future Directions
The cellular targets of andrographolide are being progressively unveiled through the application of advanced proteomic techniques. Quantitative chemical proteomics and thermal proteome profiling have proven to be particularly valuable in identifying direct protein interactions in a physiologically relevant context. While these studies have provided significant insights into the mechanism of action of andrographolide, a critical knowledge gap exists for many of its analogs, including this compound.
Future research should prioritize the application of these proteomic workflows to systematically profile the cellular targets of promising andrographolide derivatives. Such studies would not only illuminate the specific mechanisms of action of these compounds but also guide the rational design of next-generation therapeutics with improved potency and selectivity. A direct comparative proteomic analysis of andrographolide and this compound would be invaluable in understanding how subtle structural changes can dramatically alter the cellular interactome.
References
- 1. A quantitative chemical proteomics approach to profile the specific cellular targets of andrographolide, a promising anticancer agent that suppresses tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Target Identification Using an iTRAQ-Based Quantitative Chemical Proteomics Approach-Based on a Target Profiling Study of Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target protein identification of andrographolide based on isomer approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivity-informed pharmacophore editing and biological evaluation of andrographolide and its a-ring analogs | Poster Board #627 - American Chemical Society [acs.digitellinc.com]
A Comparative Analysis of the Anti-inflammatory Potency of 14-Deoxy-17-hydroxyandrographolide and Its Congeners Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anti-inflammatory properties of 14-Deoxy-17-hydroxyandrographolide and its parent compound, andrographolide (B1667393), relative to established anti-inflammatory drugs. Due to a lack of specific comparative data for this compound, this document leverages the extensive research on andrographolide as a proxy to delineate its potential therapeutic standing. The primary mechanism of action for this class of compounds involves the modulation of key inflammatory signaling pathways, notably the NF-κB and MAPK pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of andrographolide have been quantified against common nonsteroidal anti-inflammatory drugs (NSAIDs). The following tables summarize the half-maximal inhibitory concentrations (IC50) for the suppression of various inflammatory mediators.
Table 1: Inhibition of Inflammatory Mediators by Andrographolide vs. NSAIDs
| Compound | IC50 for NO Inhibition (µM) | IC50 for PGE2 Inhibition (µM) | IC50 for TNF-α Inhibition (µM) |
| Andrographolide | 7.4 | 8.8 | 23.3 |
| Ibuprofen | >1500 | - | >1500 |
| Diclofenac | 222 | - | - |
| Aspirin | - | 14.10 | - |
| Paracetamol | - | 7.73 | - |
Data sourced from a study on LPS and IFN-γ induced inflammation in RAW264.7 and THP-1 macrophage cell lines.[1][2][3][4][5][6]
Table 2: Inhibition of Pro-inflammatory Cytokines by Andrographolide
| Cytokine | IC50 (µM) |
| IL-6 | 12.2 |
| IL-2 | 35.7 |
| IL-4 | 32.8 |
Data from studies on LPS-induced cytokine release.[1][2]
Andrographolide demonstrates potent inhibition of nitric oxide (NO) and various cytokines, including TNF-α and IL-6, often exhibiting greater efficacy than the tested NSAIDs in these aspects.[1][2][3][4][5][6] Its potency in inhibiting PGE2 is comparable to that of paracetamol and aspirin.[1][2][3][4][5][6]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of andrographolide and its derivatives are primarily attributed to the downregulation of the NF-κB and MAPK signaling pathways.[7]
Caption: Inhibition of the NF-κB signaling pathway by andrographolide derivatives.
References
- 1. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 2. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm – ScienceOpen [scienceopen.com]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. c19early.org [c19early.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Apoptosis Induction by 14-Deoxy-17-hydroxyandrographolide: A Comparative Guide to Annexin V Staining
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of utilizing Annexin V staining to confirm apoptosis induced by 14-Deoxy-17-hydroxyandrographolide. This document offers a comparative analysis with related andrographolide (B1667393) compounds, detailed experimental protocols, and visual workflows to support further research and development.
While direct experimental data on Annexin V staining for this compound is not extensively available in current literature, this guide synthesizes information on closely related andrographolide analogs to provide a predictive and comparative framework. The data presented herein for compounds such as Andrographolide and 14-Deoxy-11,12-didehydroandrographolide strongly suggests that this compound is also likely to induce apoptosis, a hypothesis that can be rigorously tested using the protocols outlined below.
Comparative Analysis of Apoptosis Induction by Andrographolide Analogs
The following table summarizes the apoptotic effects of various andrographolide derivatives as demonstrated in different cancer cell lines. This comparative data is essential for understanding the potential efficacy of this compound.
| Compound | Cell Line | Method of Apoptosis Detection | Key Findings |
| Andrographolide | Jurkat (T-cell acute lymphoblastic leukemia) | Annexin V/7-AAD Flow Cytometry | Induced a significant increase in Annexin V positive cells, reaching 56.5%.[1] |
| MOLT-4 (T-cell acute lymphoblastic leukemia) | Annexin V/7-AAD Flow Cytometry | Demonstrated a dose-dependent increase in apoptotic cells. | |
| Nalm-6 (B-cell acute lymphoblastic leukemia) | Annexin V/7-AAD Flow Cytometry | Showed a significant increase in ROS production and subsequent apoptosis, which was suppressed by an ROS inhibitor.[1] | |
| HCT-116 (Colon Cancer) | FITC-Annexin V Assay | Induced apoptosis in a dose-dependent manner.[2] | |
| 14-Deoxy-11,12-didehydroandrographolide | U937 (Leukemic cells) | Annexin V/PI Staining | Induced apoptosis in a concentration-dependent manner with an IC50 value of 17.66 μM.[3] |
| Murine renal mesangial cell lines | Caspase-3 activity | Showed potent activity in reducing the apoptosis marker caspase-3. | |
| 12-N-substituted-14-deoxyandrographolide analog (4d) | HepG2 (Human hepatoma) | Annexin V/PI Double Staining | Effectively induced apoptosis.[4] |
Experimental Protocol: Annexin V Staining for Apoptosis Detection
This detailed protocol provides a standardized method for assessing apoptosis using Annexin V staining followed by flow cytometry.
Principle:
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE). Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) are used as viability dyes to differentiate between early apoptotic (Annexin V positive, PI/7-AAD negative), late apoptotic/necrotic (Annexin V positive, PI/7-AAD positive), and live cells (Annexin V negative, PI/7-AAD negative).
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with this compound at various concentrations and for different time points. Include an untreated control.
-
Harvest the cells (for adherent cells, use gentle trypsinization).
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI or 7-AAD staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI/7-AAD only), and dual-stained controls.
-
Acquire data and analyze the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
References
Novel Andrographolide Analogs Demonstrate Potent In Vivo Antitumor Efficacy: A Comparative Guide
For Immediate Release
Recent preclinical studies have highlighted the significant in vivo antitumor potential of novel semi-synthetic analogs of andrographolide (B1667393), a natural diterpenoid lactone. These new compounds, including AGS-30 and SRJ09, have shown superior efficacy compared to the parent molecule in various cancer models. This guide provides a comprehensive comparison of their in vivo validation, experimental protocols, and mechanisms of action, offering valuable insights for researchers and drug development professionals in the oncology field.
Key Findings:
-
AGS-30 , a 14β-(2'-chlorophenoxy) derivative, exhibits robust antitumor and anti-metastatic activity in colon and breast cancer xenograft models. Its dual-action mechanism involves the inhibition of angiogenesis through the VEGFR2 signaling pathway and the modulation of the tumor microenvironment by suppressing M2-like macrophage polarization.
-
SRJ09 , a 3,19-(2-bromobenzylidene) analog, demonstrates significant tumor growth delay in colon cancer xenografts by inducing G1 phase cell cycle arrest. This effect is mediated through the upregulation of p21 and subsequent inhibition of CDK4.
-
C-19-modified analogs , such as the 19-O-triphenylmethyl ether derivative, have displayed potent cytotoxic effects in vitro, suggesting a potential mechanism involving the modulation of the Wnt/β-catenin signaling pathway. However, in vivo validation of these specific analogs is not yet extensively reported.
Comparative Analysis of In Vivo Antitumor Efficacy
The following tables summarize the key quantitative data from in vivo studies of novel andrographolide analogs.
Table 1: In Vivo Antitumor Activity of AGS-30 in a 4T1 Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight Reduction (vs. Saline) | Reduction in Metastatic Lung Nodules (Average Number) | Notes |
| AGS-30 | 1 | 0.7 g | 28 | No significant effect on body weight was observed[1]. |
| AGS-30 | 5 | 1.12 g | 40 | Treatment was administered for 20 days[1]. |
Table 2: In Vivo Antitumor Activity of Andrographolide Analogs in Colon Cancer Xenograft Models
| Analog | Cancer Model | Dose & Schedule | Key Findings |
| AGS-30 | HT-29 Xenograft | Not specified in abstracts | Suppressed tumor growth and angiogenesis significantly more than the parent andrographolide[2]. |
| SRJ09 | HCT-116 Xenograft | 10 mg/kg, i.p. daily for 14 days | Impressive in vivo activity by delaying tumor xenograft growth[3]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
AGS-30 in 4T1 Breast Cancer Xenograft Model[1]
-
Animal Model: Female BALB/c mice.
-
Cell Line: 4T1 murine breast cancer cells.
-
Tumor Induction: 1 x 10^6 4T1 cells were injected into the mammary fat pad.
-
Treatment: Once tumors were palpable, mice were randomized into treatment groups. AGS-30 was administered at doses of 1 and 5 mg/kg.
-
Duration: 20 days.
-
Endpoints: Tumor volume and weight, body weight, and the number of metastatic lung nodules were assessed at the end of the study.
SRJ09 in HCT-116 Colon Cancer Xenograft Model[3]
-
Animal Model: Female nude mice.
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Tumor Induction: 5 x 10^6 HCT-116 cells were subcutaneously inoculated into the right flank.
-
Treatment: When tumor volume reached 80–100 mm³, mice were treated with SRJ09 intraperitoneally at a dose of 10 mg/kg once a day.
-
Duration: 14 days.
-
Endpoints: Tumor growth was monitored throughout the study.
Signaling Pathways and Mechanisms of Action
The antitumor efficacy of these novel andrographolide analogs stems from their targeted modulation of key cellular signaling pathways.
AGS-30: Targeting Angiogenesis and Tumor Microenvironment
AGS-30 demonstrates a potent anti-angiogenic effect by inhibiting the VEGFR2 signaling pathway. This disrupts the formation of new blood vessels essential for tumor growth. Additionally, AGS-30 modulates the tumor microenvironment by inhibiting the polarization of M2-like macrophages, which are known to promote tumor progression and metastasis.
Caption: AGS-30 inhibits angiogenesis by blocking the VEGFR2 pathway and induces apoptosis via a ROS-dependent JNK signaling cascade.
SRJ09: Inducing Cell Cycle Arrest
SRJ09 exerts its antitumor effect by inducing G1 phase cell cycle arrest. It achieves this by increasing the expression of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of CDK4. This prevents the phosphorylation of the retinoblastoma protein (Rb) and halts the cell cycle progression from the G1 to the S phase.
Caption: SRJ09 upregulates p21, leading to the inhibition of CDK4 and subsequent G1 phase cell cycle arrest.
Conclusion
Novel andrographolide analogs, particularly AGS-30 and SRJ09, represent promising candidates for further development as anticancer therapeutics. Their enhanced in vivo efficacy and well-defined mechanisms of action provide a strong rationale for continued investigation. This comparative guide summarizes the current preclinical evidence, highlighting the potential of these compounds to address the challenges of cancer treatment. Further studies, including comprehensive toxicity profiling and investigation in a broader range of cancer models, are warranted to advance these promising agents toward clinical application.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
